6-(3-Methylbutoxy)pyridin-3-amine
Beschreibung
Structure
3D Structure
Eigenschaften
Molekularformel |
C10H16N2O |
|---|---|
Molekulargewicht |
180.25 g/mol |
IUPAC-Name |
6-(3-methylbutoxy)pyridin-3-amine |
InChI |
InChI=1S/C10H16N2O/c1-8(2)5-6-13-10-4-3-9(11)7-12-10/h3-4,7-8H,5-6,11H2,1-2H3 |
InChI-Schlüssel |
YIGUEZWICYOVNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=NC=C(C=C1)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
6-(3-Methylbutoxy)pyridin-3-amine safety data sheet (SDS)
This technical guide details the physicochemical profile, synthesis, and safety protocols for 6-(3-Methylbutoxy)pyridin-3-amine , a specialized heterocyclic building block used in medicinal chemistry.
The "Isoamyl-Pyridine" Linker for Lipophilic Optimization
Part 1: Executive Summary & Chemical Identity
6-(3-Methylbutoxy)pyridin-3-amine is a functionalized aminopyridine intermediate designed to introduce a specific hydrophobic moiety (the 3-methylbutoxy or "isoamyl" ether group) into drug candidates. This structural motif is critical in Structure-Activity Relationship (SAR) studies, particularly for optimizing kinase inhibitors or GPCR ligands where a lipophilic tail is required to occupy a hydrophobic pocket (e.g., the "back pocket" of a kinase ATP-binding site).
Unlike simple alkoxy chains, the branched isopentyl group offers a unique steric profile that can improve metabolic stability against oxidative dealkylation compared to straight-chain analogs.
Table 1: Physicochemical Specifications
| Property | Specification / Value | Note |
| Chemical Name | 6-(3-Methylbutoxy)pyridin-3-amine | IUPAC |
| Synonyms | 5-Amino-2-(3-methylbutoxy)pyridine; 5-Amino-2-isopentyloxypyridine | Alternate numbering |
| CAS Number | Not widely indexed | Treat as Novel/Custom Synthesis |
| Analogous CAS | 58155-80-9 | Refers to 6-(tert-Butoxy)pyridin-3-amine |
| Molecular Formula | C₁₀H₁₆N₂O | |
| Molecular Weight | 180.25 g/mol | |
| Predicted LogP | ~2.5 ± 0.3 | Moderate Lipophilicity |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive |
Part 2: Synthesis & Manufacturing Protocol
For research applications, this compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr). The electron-deficient nature of the pyridine ring (activated by a nitro group in the precursor) facilitates the displacement of a leaving group by the alkoxide.
Core Synthesis Workflow
The most robust route involves the reaction of 2-chloro-5-nitropyridine with 3-methyl-1-butanol (isoamyl alcohol), followed by reduction of the nitro group.
Step 1: Ether Formation (SₙAr)
-
Reagents: 2-Chloro-5-nitropyridine (1.0 eq), 3-Methyl-1-butanol (1.2 eq), Potassium tert-butoxide (
-BuOK) or Sodium Hydride (NaH) (1.5 eq). -
Solvent: Anhydrous THF or DMF.
-
Conditions: 0°C to RT, 2–4 hours.
-
Mechanism: The alkoxide attacks the C2 position, displacing chloride.
-
Intermediate: 2-(3-Methylbutoxy)-5-nitropyridine.
Step 2: Nitro Reduction
-
Reagents: H₂ (1 atm), 10% Pd/C (catalytic).
-
Solvent: Methanol or Ethanol.
-
Conditions: RT, 4–12 hours.
-
Purification: Filtration through Celite, concentration, and optional recrystallization from Hexane/EtOAc.
Synthesis Pathway Diagram
Figure 1: Two-step synthesis via nucleophilic aromatic substitution and catalytic hydrogenation.
Part 3: Hazard Identification & Toxicology (GHS)
Critical Safety Note: While specific toxicological data for this exact analog is limited, aminopyridines are known potassium channel blockers. This compound must be handled with the assumption that it possesses neurotoxic properties similar to 4-aminopyridine (Fampridine).
GHS Classification (Predicted)
Based on structural analogs (CAS 58155-80-9 and 462-08-8):
-
Signal Word: DANGER
-
Hazard Statements:
Toxicological Mechanism
-
Potassium Channel Blockade: The free amine on the pyridine ring can protonate at physiological pH, potentially blocking voltage-gated potassium channels (Kv). This can lead to neuronal hyperexcitability.
-
Lipophilicity Factor: The 3-methylbutoxy tail increases lipophilicity (LogP ~2.5), potentially enhancing blood-brain barrier (BBB) penetration compared to simple aminopyridines, increasing the risk of CNS effects (seizures) if accidentally ingested.
Part 4: Safe Handling & Storage Protocol
Personal Protective Equipment (PPE)
-
Respiratory: A NIOSH-approved N95 or P100 respirator is mandatory if handling powders outside a fume hood.
-
Skin: Double nitrile gloves (0.11 mm minimum thickness). The lipophilic tail may facilitate permeation through standard latex.
-
Eyes: Chemical safety goggles.
Storage & Stability
-
Oxidation Sensitivity: Aminopyridines can darken upon exposure to air (N-oxide formation).
-
Condition: Store under inert atmosphere (Argon or Nitrogen) at 2–8°C .
-
Container: Amber glass vials with Teflon-lined caps to prevent photochemical degradation.
Emergency Response
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation (risk of secondary poisoning).
-
Skin Contact: Wash with polyethylene glycol 400 (PEG 400) followed by soap and water. The lipophilic nature makes water-only washing less effective.
-
Spill Cleanup: Dampen with alcohol to prevent dust. Absorb with inert material (vermiculite). Do not flush into drains (aquatic toxicity risk).
Part 5: Applications in Drug Discovery
This compound acts as a versatile "Hydrophobic Tail Installer" .
-
Kinase Inhibition: The 3-methylbutoxy group mimics the side chain of Leucine or Isoleucine. In kinase inhibitors, this group often targets the hydrophobic "back pocket" (adjacent to the ATP binding site), improving potency and selectivity.
-
Metabolic Stability: The branching at the end of the chain (iso-structure) hinders ω-oxidation by Cytochrome P450 enzymes compared to a straight
-butoxy chain. -
Solubility: The ether linkage provides a hydrogen bond acceptor, potentially improving solubility compared to an all-carbon alkyl chain.
SAR Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) contribution of each functional moiety.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10009 (3-Aminopyridine). Retrieved from [Link]
-
Organic Syntheses (2025). Preparation of 3-Aminopyridine derivatives via Hofmann Rearrangement and Reduction. Org.[3][4] Synth. Coll. Vol. 7, 27. Retrieved from [Link]
Sources
The Bioactivity Profile of 6-Substituted Pyridin-3-amine Scaffolds: A Technical Guide for Drug Discovery Professionals
The pyridin-3-amine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its unique electronic properties and ability to form key hydrogen bond interactions have made it a cornerstone in the design of targeted therapeutics. The strategic introduction of substituents at the 6-position of this scaffold has proven to be a highly effective strategy for modulating potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the diverse bioactivity profiles of 6-substituted pyridin-3-amine derivatives, offering insights into their therapeutic potential and the underlying structure-activity relationships that govern their function.
Introduction: The Versatility of the Pyridin-3-amine Scaffold
The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs.[1][2] Its nitrogen atom imparts a degree of polarity and the capacity to act as a hydrogen bond acceptor, crucial for molecular recognition by biological targets. The 3-amino group provides a key vector for further functionalization and can act as a hydrogen bond donor, enabling a bidentate binding mode that is often critical for high-affinity interactions with enzymes, particularly kinases.
The substitution at the 6-position of the pyridin-3-amine scaffold is of particular strategic importance. This position is often solvent-exposed in enzyme active sites, allowing for the introduction of a wide range of substituents to fine-tune the molecule's properties without disrupting the core binding interactions. This guide will delve into the significant bioactivities associated with this scaffold, including its roles as kinase inhibitors, antimicrobial agents, and modulators of other key biological targets.
Anticancer Activity: Targeting Key Oncogenic Pathways
The 6-substituted pyridin-3-amine scaffold has emerged as a powerful framework for the development of novel anticancer agents, particularly as inhibitors of protein kinases that are critical drivers of tumor growth and proliferation.[3][4]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention. Several classes of 6-substituted pyridin-3-amine derivatives have demonstrated potent and selective inhibition of PI3K isoforms.
For instance, a series of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines were developed as potent PI3Kδ inhibitors.[5] Compounds A5 and A8 from this series exhibited exceptional potency, with IC50 values of 1.3 nM and 0.7 nM, respectively, which is comparable to or better than the approved drug idelalisib (IC50 = 1.2 nM).[5] Notably, compound A5 displayed excellent selectivity for PI3Kδ over other isoforms.[5] The proposed binding mode suggests that these compounds form crucial hydrogen bond interactions within the PI3Kδ active site.[5]
Similarly, imidazo[1,2-a]pyridine derivatives, which can be considered as constrained analogues of 6-substituted pyridin-3-amines, have been explored as PI3Kα inhibitors.[6][7] Compound 35 from one such study was identified as a nanomolar inhibitor of PI3Kα and showed significant antiproliferative activity against human breast cancer cell lines T47D and MCF-7, with IC50 values of 7.9 and 9.4 μM, respectively.[6]
The general structure-activity relationship (SAR) for these PI3K inhibitors indicates that the nature of the substituent at the 6-position of the core scaffold plays a critical role in determining both potency and isoform selectivity.
Signaling Pathway: PI3K/Akt/mTOR
Caption: PI3K signaling pathway and the point of intervention for 6-substituted pyridin-3-amine inhibitors.
Multi-Targeted Kinase Inhibition in Non-Small Cell Lung Cancer (NSCLC)
The complexity of cancer often necessitates targeting multiple signaling pathways simultaneously. A novel series of pyridin-3-amine derivatives were designed as multi-targeted protein kinase inhibitors for the treatment of NSCLC.[8] Compound 3m from this series demonstrated potent inhibition against fibroblast growth factor receptors (FGFR1, 2, and 3) and also showed nanomolar inhibition against other NSCLC-related kinases, including RET, EGFR, and ALK.[8] In vivo studies with 3m showed significant antitumor activity in an NCI-H1581 NSCLC xenograft model, with a tumor growth inhibition of 66.1%.[8]
PIM Kinase Inhibition
PIM kinases are a family of serine/threonine kinases that are overexpressed in various cancers and play a role in cell survival and proliferation. Inspired by the natural product Saccharomonosporine A, a series of its structural bioisosteres based on a pyridin-3-amine-related scaffold were synthesized and evaluated as PIM kinase inhibitors.[9] These compounds exhibited potent inhibitory activity against all three PIM kinase isoforms (PIM-1, 2, and 3), with IC50 values in the sub-micromolar range.[9] Compound 5 was the most potent pan-inhibitor, with IC50 values of 0.37, 0.41, and 0.3 μM against PIM-1, 2, and 3, respectively, and also showed significant cytotoxic activity against human colon adenocarcinoma (HT-29) and human promyelocytic leukemia (HL-60) cell lines.[9]
| Compound | Target Kinase(s) | IC50 / Ki | Cell Line (Antiproliferative IC50) | Reference |
| A5 | PI3Kδ | 1.3 nM | SU-DHL-6 (0.16 μM) | [5] |
| A8 | PI3Kδ | 0.7 nM | SU-DHL-6 (0.12 μM) | [5] |
| 3m | FGFR1/2/3, RET, EGFR, ALK | (Not specified) | NCI-H1581 (TGI = 66.1% in vivo) | [8] |
| 35 | PI3Kα | (Not specified) | T47D (7.9 μM), MCF-7 (9.4 μM) | [6] |
| 5 | PIM-1, PIM-2, PIM-3 | 0.37 μM, 0.41 μM, 0.3 μM | HT-29 (1.4 μM), HL-60 (1.7 μM) | [9] |
Antimicrobial and Antiviral Activity
Beyond their anticancer properties, pyridine-based scaffolds, including those related to 6-substituted pyridin-3-amines, have demonstrated significant potential as antimicrobial and antiviral agents.[10][11] The pyridine nucleus is a common feature in many antimicrobial drugs.[10]
Antibacterial Activity
Derivatives of 3-aminoimidazo[1,2-a]pyridine have been synthesized and evaluated for their antibacterial activity against a panel of bacterial strains.[12] The Groebke-Blackburn-Bienayme three-component reaction is a common synthetic route to these scaffolds.[12] In one study, compound 91 exhibited the best inhibitory behavior, with a minimum inhibitory concentration (MIC) of 15.625 µg/ml against E. coli.[12] Another compound, 89 , was found to be more potent than the antibiotic Gentamicin against E. coli and S. epidermis at a concentration of 62.5 µg/mL.[12] The substituents at the C-2 position of the 3-amino-6-fluoroimidazo[1,2-a]pyridine scaffold, such as 1-methylimidazole, p-trifluoromethylphenyl, and 3,5-dimethoxy-4-hydroxyphenyl, were shown to be crucial for the observed antibacterial effects.[12]
In another study, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed moderate to good antibacterial activity against Gram-positive bacteria, including S. aureus.[13] The introduction of a fluorine atom into the pyridine ring significantly increased the antibacterial activity of these compounds.[13]
| Compound Series | Bacterial Strain(s) | Key Activity (MIC) | Reference |
| 3-amino-6-fluoroimidazo[1,2-a]pyridines | E. coli, S. epidermis, K. pneumoniae | 15.625 - 62.5 µg/mL | [12] |
| 3-(Pyridine-3-yl)-2-oxazolidinones | S. aureus, S. pneumonia, E. faecalis | 32-64 µg/ml (initial), significantly improved with fluorination | [13] |
Antiviral Potential
The pyridine scaffold is also a component of molecules with antiviral properties. While specific data on 6-substituted pyridin-3-amines as antiviral agents is less prevalent in the initial search, the broader class of pyridine derivatives has shown activity against viruses such as SARS-CoV.[10][14] The presence of an N-oxide moiety on the pyridine ring has been reported to be important for anti-SARS-CoV activity.[10] This suggests that modifications to the electronic properties of the pyridine ring can significantly impact antiviral efficacy.
Other Bioactivities: Expanding the Therapeutic Landscape
The versatility of the 6-substituted pyridin-3-amine scaffold extends to other therapeutic areas, including the central nervous system and inflammatory diseases.
Excitatory Amino Acid Transporter (EAAT) Inhibition
Imidazo[1,2-a]pyridine-3-amines have been identified as selective inhibitors of the excitatory amino acid transporter subtype 3 (EAAT3).[15] EAAT3 is involved in regulating glutamate levels in the brain, and its inhibition is a potential therapeutic strategy for neurological disorders. The lead compound in this study showed a greater than 20-fold preference for EAAT3 (IC50 = 13 μM) over other EAAT subtypes.[15] Structure-activity relationship studies revealed that small lipophilic substituents at the 7- and/or 8-positions of the imidazo[1,2-a]pyridine ring were essential for activity.[15]
Interleukin-2 Inducible T-cell Kinase (Itk) Inhibition
Itk is a key enzyme in T-cell signaling, and its inhibition is a promising approach for treating autoimmune and allergic diseases.[16] A series of 3-aminopyrid-2-ones, which share structural similarities with 6-substituted pyridin-3-amines, were discovered as potent and selective Itk inhibitors through structure-based design.[16] Functionalization of the 3-amino group led to a rapid increase in inhibitory activity, while the introduction of a substituted heteroaromatic ring at the 5-position was crucial for achieving selectivity over related kinases.[16] The most potent compound, 7v , inhibited Itk with a Ki of 7 nM.[16]
Experimental Protocols
General Workflow for Bioactivity Screening
A typical workflow for evaluating the bioactivity of a newly synthesized library of 6-substituted pyridin-3-amine derivatives involves a series of in vitro and, subsequently, in vivo assays.
Experimental Workflow: Bioactivity Screening
Caption: A generalized experimental workflow for the bioactivity screening of novel compounds.
Protocol for In Vitro Kinase Inhibition Assay
-
Preparation of Reagents : Prepare a stock solution of the test compound (e.g., in DMSO). Prepare assay buffer, kinase enzyme solution, substrate solution (e.g., a peptide or protein), and ATP solution.
-
Assay Plate Setup : Add the assay buffer to the wells of a microplate. Add serial dilutions of the test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition : Add the kinase enzyme solution to all wells except the negative controls.
-
Initiation of Reaction : Start the reaction by adding the ATP and substrate solution to all wells.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period.
-
Detection : Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol for Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture : Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Compound Preparation : Prepare serial dilutions of the test compounds in the broth medium in a 96-well microplate.
-
Inoculation : Inoculate each well with a standardized suspension of the bacteria. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation : Incubate the microplate at 37°C for 18-24 hours.
-
MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.[13]
Conclusion and Future Perspectives
The 6-substituted pyridin-3-amine scaffold is a remarkably versatile and privileged structure in modern drug discovery. Its derivatives have demonstrated a broad spectrum of potent biological activities, including anticancer, antimicrobial, and CNS-modulating effects. The strategic modification of the 6-position provides a powerful handle for medicinal chemists to fine-tune the pharmacological profile of these compounds, leading to the development of highly potent and selective drug candidates.
Future research in this area will likely focus on:
-
Exploring Novel Substituents : The use of advanced synthetic methodologies to introduce novel and diverse functionalities at the 6-position to further probe the chemical space and identify new bioactive compounds.
-
Structure-Based Drug Design : Leveraging computational tools and structural biology to design next-generation inhibitors with improved potency, selectivity, and resistance profiles.
-
Combination Therapies : Investigating the synergistic effects of 6-substituted pyridin-3-amine derivatives with existing therapeutic agents to overcome drug resistance and enhance clinical outcomes.
The continued exploration of this valuable scaffold holds immense promise for the discovery of new and effective treatments for a wide range of human diseases.
References
-
E. M. K. Jensen, et al. (2019). Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3). ACS Chemical Neuroscience, 10(10), 4414-4429. [Link]
-
An-Najah Repository. (n.d.). 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES. An-Najah National University. [Link]
-
J. Li, et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 935538. [Link]
-
Open Access Journals. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Journal of Pharmaceutical Sciences & Research. [Link]
-
S. L. C. Pintea, et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 27(10), 3248. [Link]
-
S. Singh, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(26), 16462-16484. [Link]
-
S. Singh, et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]
-
M. M. Abdalla, et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Biomedical Research, 27(2). [Link]
-
MDPI. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI. [Link]
-
X. Wang, et al. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115034. [Link]
-
A. A. El-Sayed, et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1438. [Link]
-
ResearchGate. (n.d.). Representative examples of antiviral activity of compounds containing pyridine as the basic unit. ResearchGate. [Link]
-
M. S. Mohamed, et al. (2020). Synthesis of Novel Pyridine Bearing Biologically Active Imidiazolyl, Pyrazolyl, Oxa/thiadiazolyl and Urea Derivatives as Promising Anticancer Agents. Letters in Drug Design & Discovery, 17(1), 72-87. [Link]
-
Academia.edu. (n.d.). (PDF) Pyridine Compounds with Antimicrobial and Antiviral Activities. Academia.edu. [Link]
-
RSC Publishing. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. [Link]
-
M. C. F. Monteleone, et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. Journal of Medicinal Chemistry, 54(7), 2214-2227. [Link]
-
ACS Publications. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. [Link]
-
Y. Li, et al. (2017). Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer. Journal of Medicinal Chemistry, 60(14), 6018-6035. [Link]
-
ResearchGate. (n.d.). Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. ResearchGate. [Link]
-
S. L. C. Pintea, et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. MDPI. [Link]
-
ACS Publications. (2019). 6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
Organic Chemistry Portal. (2023). Base-Catalyzed One-Pot Synthesis of 2,3,6-Substituted Pyridines. Organic Chemistry Portal. [Link]
-
X. Zhang, et al. (2023). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. RSC Medicinal Chemistry, 14(2), 335-344. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2025). An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
M. K. Shanmugasundaram, et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(31), 20092-20101. [Link]
-
Y. Li, et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(7), 3226. [Link]
-
ACS Publications. (2013). Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry. [Link]
-
IJNRD. (2024). Pyridine scaffold: its diverse biological actions. International Journal of Novel Research and Development. [Link]
-
ResearchGate. (2025). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. ResearchGate. [Link]
-
F. I. Melo, et al. (2019). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. ChemistrySelect, 4(42), 12398-12402. [Link]
-
A. M. AboulMagd, et al. (2020). Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors. RSC Advances, 10(12), 7055-7065. [Link]
Sources
- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 2. ijnrd.org [ijnrd.org]
- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 8. Design, Synthesis, and Pharmacological Evaluation of Novel Multisubstituted Pyridin-3-amine Derivatives as Multitargeted Protein Kinase Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3-AMINOIMIDAZO[1,2-a] PYRIDINE DERIVATIVES: SYNTHESIS AND ANTIMICROBIAL ACTIVITIES [repository.najah.edu]
- 13. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Identification and Structure-Activity Relationship Study of Imidazo[1,2- a]pyridine-3-amines as First Selective Inhibitors of Excitatory Amino Acid Transporter Subtype 3 (EAAT3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Reagents for coupling 6-(3-Methylbutoxy)pyridin-3-amine in drug discovery
Application Note: High-Efficiency Coupling Protocols for 6-(3-Methylbutoxy)pyridin-3-amine
Executive Summary
6-(3-Methylbutoxy)pyridin-3-amine (CAS: 30683-12-6 analogs/scaffold) represents a privileged scaffold in modern drug discovery, particularly within kinase inhibitor (e.g., FLT3, p38 MAPK) and GPCR ligand development. The molecule features a 3-aminopyridine core modulated by a 6-alkoxy substituent .
While the 3-amino group is the primary handle for diversification, its nucleophilicity is distinct from standard anilines. The electron-withdrawing nature of the pyridine ring reduces reactivity, while the electron-donating 6-alkoxy group (via resonance) partially restores it. This "push-pull" electronic profile requires carefully selected coupling reagents to avoid low yields, regioselectivity errors, or catalyst poisoning.
This guide provides field-proven protocols for Amide Coupling, Buchwald-Hartwig Amination, and Urea formation, specifically optimized for the 3-amino-6-alkoxypyridine chemotype.
Chemical Reactivity Profile
To design successful experiments, one must understand the electronic environment of the substrate.
-
Nucleophilicity: The amine at position 3 is less nucleophilic than a standard aniline (e.g., p-toluidine) but more nucleophilic than unsubstituted 3-aminopyridine due to the mesomeric donation (+M effect) of the 6-alkoxy group.
-
Basicity (The Pyridine Trap): The ring nitrogen (N1) has a pKa of approximately 6.0–6.5. In acidic media or with Lewis acidic coupling reagents, N1 protonation or complexation can deactivate the molecule or sequester the catalyst. Crucial Rule: All reactions must maintain a basic pH (using DIPEA/TEA) or use non-coordinating bases (Cs₂CO₃) to keep the exocyclic amine reactive.
-
Solubility: The 3-methylbutoxy tail provides excellent lipophilicity (cLogP ~2.5), making this intermediate highly soluble in DCM, THF, and EtOAc, unlike many polar aminopyridines.
Reactivity Decision Matrix
Figure 1: Decision tree for selecting coupling reagents based on the target moiety.
Protocol A: High-Efficiency Amide Coupling
Context: Standard EDC/HOBt coupling often fails with aminopyridines due to slow kinetics and N-acylurea side-product formation. HATU is the gold standard for discovery scale (mg), while T3P (Propylphosphonic anhydride) is superior for scale-up (g) due to easy workup.
Method A1: HATU (Best for Discovery/HTS)
Recommended for: Complex carboxylic acids, sterically hindered substrates.
Materials:
-
Amine: 6-(3-Methylbutoxy)pyridin-3-amine (1.0 equiv)
-
Acid: Carboxylic acid partner (1.1–1.2 equiv)
-
Reagent: HATU (1.2–1.5 equiv)
-
Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: Anhydrous DMF or DMA (Concentration 0.1 M)
Step-by-Step Protocol:
-
Activation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.5 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.
-
Addition: Add 6-(3-Methylbutoxy)pyridin-3-amine (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS.[1]
-
Checkpoint: If conversion is <50% after 4 hours, heat to 50°C. The pyridine ring deactivates the amine, often requiring thermal energy.
-
-
Workup: Dilute with EtOAc. Wash 3x with saturated NaHCO₃ (removes byproducts) and 1x with Brine. Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexane/EtOAc).
Method A2: T3P (Best for Scale-Up)
Recommended for: >500mg reactions, avoiding racemization.
Protocol:
-
Dissolve Acid (1.1 equiv) and Amine (1.0 equiv) in EtOAc or 2-MeTHF (Green solvent).
-
Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).
-
Cool to 0°C. Add T3P (50% wt in EtOAc, 1.5 equiv) dropwise.
-
Allow to warm to RT and stir for 12 hours.
-
Workup: Wash the organic layer directly with water, 1M NaOH, and brine. (T3P byproducts are water-soluble).[3]
Protocol B: Buchwald-Hartwig Amination[5]
Context: Coupling the amine with Aryl Bromides/Chlorides. Aminopyridines can poison Pd catalysts via the pyridine nitrogen. Bulky, electron-rich ligands are required to prevent this coordination and facilitate reductive elimination.
Ligand Selection:
-
BrettPhos: The "Go-To" for primary amines. Excellent for aminopyridines.
-
Xantphos: Good alternative, often cheaper, robust for bromides.
Materials:
-
Halide: Aryl Bromide/Chloride (1.0 equiv)
-
Amine: 6-(3-Methylbutoxy)pyridin-3-amine (1.2 equiv)
-
Catalyst: Pd₂(dba)₃ (2–5 mol%) or Pd(OAc)₂
-
Ligand: BrettPhos (4–10 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or Cs₂CO₃ (for base-sensitive substrates).
-
Solvent: 1,4-Dioxane or Toluene (degassed).
Step-by-Step Protocol:
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add Pd₂(dba)₃, BrettPhos, and NaOtBu. Purge again.
-
Solvation: Add degassed 1,4-Dioxane. Stir at RT for 5 mins to form the active catalyst complex (solution often turns dark red/brown).
-
Substrate Addition: Add the Aryl Halide and 6-(3-Methylbutoxy)pyridin-3-amine .
-
Heating: Seal and heat to 90–100°C for 4–12 hours.
-
Workup: Filter through a Celite pad (elute with EtOAc). Concentrate and purify.
Troubleshooting Table:
| Observation | Diagnosis | Solution |
| No Reaction | Catalyst poisoning by Pyridine N. | Switch to BrettPhos G3 Precatalyst (ensures rapid activation). Increase temp to 110°C. |
| Dehalogenation | Beta-hydride elimination. | Switch solvent to Toluene. Ensure solvent is strictly anhydrous. |
| Low Yield | Poor solubility of base. | Switch base to Cs₂CO₃ and use tBuOH/Dioxane (1:1) mix. |
Protocol C: Urea Synthesis (Supramolecular Linkers)
Context: Ureas are critical for kinase inhibitors (binding to the DFG-motif).
Method:
-
Reagent: Use Triphosgene (0.35 equiv) in DCM at 0°C with TEA (2.0 equiv) to generate the isocyanate in situ.
-
Coupling: Add the second amine (R-NH₂) to the mixture.
-
Safety: Triphosgene generates phosgene. Handle in a well-ventilated fume hood.
-
Alternative: If the partner is an isocyanate (R-N=C=O), simply mix 1:1 in DCM at RT. The 6-alkoxy group ensures the aminopyridine is nucleophilic enough to attack isocyanates without heating.
References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development, 20(2), 140–177. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Link
-
Patterson, A. W., et al. (2022).[1] Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine covalent inhibitors. Bioorganic & Medicinal Chemistry, 70, 116937.[5] Link
-
BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.[2] Application Note. Link
Sources
- 1. growingscience.com [growingscience.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Title: Strategic Synthesis of 6-(3-Methylbutoxy)pyridin-3-amine: A Guide to Selective Etherification
An Application Guide and Protocol
Introduction: The Strategic Value of Pyridyl Ethers in Modern Drug Discovery
Pyridyl ethers represent a cornerstone scaffold in medicinal chemistry, frequently appearing in molecules designed to interact with a wide array of biological targets. Their unique combination of hydrogen bonding capabilities, metabolic stability, and conformational influence makes them privileged structures in the design of novel therapeutics.[1] The synthesis of specifically substituted pyridyl ethers, such as the title compound 6-(3-methylbutoxy)pyridin-3-amine, is a critical process for building structure-activity relationships (SAR) in drug discovery programs.
This application note provides a comprehensive, field-tested protocol for the etherification of 6-halopyridin-3-amines with 3-methylbutanol. Moving beyond a simple list of steps, this guide delves into the mechanistic rationale, addresses key challenges like chemoselectivity, and offers robust solutions for process optimization, ensuring a reproducible and high-yielding synthesis for researchers in drug development.
Reaction Principle: Navigating Nucleophilic Aromatic Substitution (SNAr)
The core transformation relies on the principles of the Williamson ether synthesis, adapted for a heteroaromatic system.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism in the case of alkyl halides, but in this context, it is a Nucleophilic Aromatic Substitution (SNAr) pathway.[2][3]
The Mechanism Unpacked:
-
Alkoxide Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), deprotonates the primary alcohol (3-methylbutanol) to generate a potent sodium 3-methylbutoxide nucleophile.[4]
-
Nucleophilic Attack: The generated alkoxide attacks the electron-deficient carbon atom bearing the halogen at the 6-position of the pyridine ring. The reactivity of this position is significantly enhanced by the electron-withdrawing effect of the ring nitrogen atom, which stabilizes the negatively charged intermediate (a Meisenheimer complex).[5] The general reactivity trend for the leaving group is I > Br > Cl. For this protocol, we will focus on the common and cost-effective 6-chloropyridin-3-amine.
-
Rearomatization: The intermediate complex collapses, expelling the halide ion (Cl⁻) as the leaving group and restoring the aromaticity of the pyridine ring to yield the final ether product.
The Chemoselectivity Challenge: O- vs. N-Alkylation
A primary consideration is the presence of the 3-amino group, which is also nucleophilic. Unwanted N-alkylation is a potential side reaction.[6] Our protocol is designed to favor O-alkylation through several strategic choices:
-
Base Selection: Sodium hydride is a very strong base that will preferentially and rapidly deprotonate the more acidic alcohol (pKa ~17) over the amine (pKa ~30-35), ensuring a high concentration of the desired alkoxide nucleophile.
-
Nucleophilicity: The resulting alkoxide is a significantly stronger nucleophile than the neutral parent amine, kinetically favoring attack at the C-6 position.
Materials and Reagents
Proper preparation and handling of reagents are critical for success. All reagents should be of high purity, and solvents should be anhydrous where specified.
| Reagent/Solvent | Formula | MW ( g/mol ) | Amount (1 mmol scale) | Properties & Notes |
| 6-Chloropyridin-3-amine | C₅H₅ClN₂ | 128.56 | 1.0 mmol (129 mg) | Starting material. Store in a desiccator. |
| 3-Methylbutanol | C₅H₁₂O | 88.15 | 1.5 mmol (132 mg, 0.16 mL) | Reagent and potential solvent. Use anhydrous grade. |
| Sodium Hydride (60% disp. in mineral oil) | NaH | 24.00 | 1.8 mmol (72 mg) | Highly reactive with water. Handle under inert gas. |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 5 mL | Reaction solvent. Use a freshly opened bottle or dried stock.[5] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~50 mL | For extraction. |
| Saturated aq. NH₄Cl | NH₄Cl | 53.49 | ~10 mL | For quenching the reaction. |
| Brine (Saturated aq. NaCl) | NaCl | 58.44 | ~20 mL | For washing during workup. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying the organic layer. |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | As needed | For column chromatography. |
Experimental Workflow: From Setup to Purified Product
The following diagram outlines the key phases of the synthesis protocol.
Caption: High-level workflow for the synthesis of 6-(3-methylbutoxy)pyridin-3-amine.
Detailed Step-by-Step Protocol
Safety First: This procedure involves flammable and moisture-sensitive reagents. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
A. Reaction Setup
-
Place a magnetic stir bar into a 25 mL round-bottom flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under a positive pressure of argon or nitrogen.
-
Once cool, add anhydrous DMF (5 mL) via syringe.
-
Add 3-methylbutanol (0.16 mL, 1.5 mmol) to the DMF with stirring.
B. Alkoxide Formation and Nucleophilic Substitution
-
Carefully weigh sodium hydride (60% dispersion, 72 mg, 1.8 mmol) and add it to the stirring solution in one portion under a positive flow of inert gas. Caution: Hydrogen gas will evolve. Ensure adequate ventilation away from ignition sources.
-
Stir the resulting suspension at room temperature for 20-30 minutes. The cessation of bubbling indicates the complete formation of the alkoxide.
-
Add 6-chloropyridin-3-amine (129 mg, 1.0 mmol) to the reaction flask.
-
Fit the flask with a reflux condenser (under inert gas) and lower the assembly into a pre-heated oil bath at 90 °C.
-
Stir the reaction at this temperature and monitor its progress.
C. Reaction Monitoring
-
After 2 hours, and every hour thereafter, take a small aliquot of the reaction mixture.
-
Dilute the aliquot with ethyl acetate and spot it on a TLC plate alongside the starting material.
-
Elute the plate using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the 6-chloropyridin-3-amine spot indicates the reaction is complete. LC-MS can also be used for more precise monitoring.
D. Workup and Isolation
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature, then further cool in an ice bath (0 °C).
-
Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution (~10 mL) dropwise. Caution: Unreacted NaH will react vigorously.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash them with brine (2 x 10 mL) to remove residual DMF.
-
Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
E. Purification
-
Purify the crude residue by flash column chromatography on silica gel.
-
Use a gradient elution, starting with 10% ethyl acetate in hexanes and gradually increasing to 40% ethyl acetate in hexanes, to isolate the pure 6-(3-methylbutoxy)pyridin-3-amine.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the final product as a solid or oil. Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting and Process Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive NaH (due to moisture exposure).2. Insufficient temperature.3. Wet solvent or reagents. | 1. Use a fresh bottle of NaH. Wash the dispersion with anhydrous hexanes before use to remove mineral oil if necessary.2. Increase the reaction temperature in 10 °C increments (up to 120 °C).3. Ensure all solvents are strictly anhydrous and glassware is properly dried. |
| Significant N-Alkylation Side Product | 1. Base not strong enough, or amine deprotonation is competitive.2. Reaction temperature is too high for an extended period. | 1. Ensure NaH is used. If issues persist, consider using potassium tert-butoxide (KOt-Bu) as an alternative strong, non-nucleophilic base.2. Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Difficulty Removing DMF during Workup | DMF is highly water-soluble but can be persistent. | Perform multiple washes with brine (3-4 times) during the extraction process to effectively remove residual DMF. |
| Product is an Oil and Difficult to Handle | The product may have a low melting point. | If the product is an oil, ensure it is fully dried under high vacuum to remove all residual solvent, which can prevent solidification. |
References
- Vertex.AI Search. (2024). Nucleophilic C–H Etherification of Heteroarenes Enabled by Base-Catalyzed Halogen Transfer - PMC.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45.
- Chemistry Steps. (2022). Williamson Ether Synthesis.
- Lee, J., et al. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-6.
- ChemRxiv. (n.d.). Facile access to N-substituted pyridyl ligands.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (n.d.). Williamson ether synthesis.
- BenchChem. (2025). 6-Chloropyridin-3-amine: A Versatile Building Block in Organic Synthesis.
- ResearchGate. (2025). A Facile N-Monoalkylation of Aminopyridines.
- arkat usa. (n.d.). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines.
Sources
- 1. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. francis-press.com [francis-press.com]
- 6. researchgate.net [researchgate.net]
Application Note: Strategies and Protocols for Amide Coupling with 6-(3-Methylbutoxy)pyridin-3-amine
Abstract
The formation of the amide bond is arguably the most critical and frequently performed reaction in medicinal chemistry and drug development.[1] This application note provides a comprehensive technical guide for researchers on successfully performing amide coupling reactions with 6-(3-Methylbutoxy)pyridin-3-amine, an electron-rich aminopyridine building block. We delve into the mechanistic underpinnings of common coupling strategies, offer detailed, field-proven protocols, and present a comparative analysis of reagents to enable rational methodology selection. The guide addresses the specific challenges posed by electron-rich amines and provides troubleshooting strategies to mitigate common side reactions and optimize yields.
Introduction: The Challenge of Coupling Electron-Rich Aminopyridines
6-(3-Methylbutoxy)pyridin-3-amine is a valuable synthon in drug discovery, incorporating a flexible lipophilic tail and a basic pyridine core. The exocyclic amine at the 3-position is the primary site for amide bond formation. However, the electron-donating nature of the 6-alkoxy group increases the electron density of the entire heterocyclic system. While this enhances the nucleophilicity of the target 3-amino group, it also presents several challenges:
-
Increased Basicity of Pyridine Nitrogen: The pyridine nitrogen becomes more nucleophilic and can compete with the exocyclic amine, potentially reacting with the activated carboxylic acid or the coupling reagent itself.
-
Side Product Formation: The high reactivity can lead to undesired side reactions, such as the formation of guanidinium byproducts with uronium-based reagents like HATU or N-acylurea formation with carbodiimides.[2][3]
-
Purification Complexity: The basic nature of the pyridine ring can complicate purification, as the product may adhere to silica gel or require specific workup procedures.
This guide provides robust methodologies to navigate these challenges, ensuring high-yield synthesis of the desired amide product.
Mechanistic Overview: The Principle of Carboxylic Acid Activation
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfeasible under mild conditions due to the formation of a non-reactive ammonium carboxylate salt.[4] Therefore, amide coupling reactions universally proceed via a two-step process:
-
Activation: The carboxylic acid is converted into a more reactive species by a "coupling reagent." This transforms the hydroxyl group into a better leaving group.[1]
-
Acylation: The amine nucleophile attacks the activated carbonyl carbon, forming the amide bond and releasing the leaving group.[5]
The choice of coupling reagent dictates the nature of the activated intermediate and is the most critical parameter for a successful reaction.
Recommended Protocols for 6-(3-Methylbutoxy)pyridin-3-amine
Two primary protocols are presented, representing a classic, cost-effective method and a high-efficiency, modern alternative.
Protocol A: Carbodiimide-Mediated Coupling with EDC and HOBt
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a water-soluble carbodiimide, to activate the carboxylic acid.[6] The reaction proceeds through a highly reactive O-acylisourea intermediate.[7][8] The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) is crucial; it intercepts the O-acylisourea to form an HOBt-active ester. This intermediate is sufficiently reactive to acylate the amine but is more stable, which suppresses common side reactions like N-acylurea formation and minimizes racemization of chiral carboxylic acids.[3][9][10]
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.).
-
Dissolution: Dissolve the acid in an appropriate anhydrous solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~0.2 M).
-
Reagent Addition: Add 6-(3-Methylbutoxy)pyridin-3-amine (1.05 eq.) and HOBt (1.1 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is particularly important for minimizing side reactions.
-
Activation: Add EDC·HCl (1.2 eq.) portion-wise to the stirred mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Dilute the reaction mixture with DCM or Ethyl Acetate.
-
Wash sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired amide.
Protocol B: High-Efficiency Coupling with HATU and DIPEA
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation uronium/aminium salt coupling reagent prized for its high efficiency and low rate of racemization.[11] The reaction is typically performed with a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[2] The mechanism involves the formation of a highly reactive OAt-active ester, which rapidly acylates the amine.[5][12] The pyridine nitrogen within the HOAt leaving group is thought to facilitate the reaction via a hydrogen-bonded transition state, accelerating the coupling.[13] This method is particularly effective for challenging substrates, including electron-rich or sterically hindered amines.[11]
-
Preparation: To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).
-
Dissolution: Dissolve the solids in anhydrous DMF (~0.2 M).
-
Base Addition: Add DIPEA (2.5 eq.) to the mixture and stir for 15-20 minutes at room temperature. This pre-activation step is critical for forming the active ester.
-
Amine Addition: Add a solution of 6-(3-Methylbutoxy)pyridin-3-amine (1.05 eq.) in a small amount of DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Pour the reaction mixture into water and extract with Ethyl Acetate (3x).
-
Combine the organic layers and wash sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography.
Comparative Analysis and Reagent Selection
The optimal choice of coupling reagent depends on the scale, cost considerations, and the specific nature of the coupling partners.
| Reagent System | Class | Additive | Base | Typical Solvent | Reactivity & Advantages | Common Side Reactions/Disadvantages |
| EDC/HOBt | Carbodiimide | HOBt | Mild base or none | DCM, DMF, Water[4] | Cost-effective, water-soluble byproducts. | N-acylurea formation, slower reaction times, potential for racemization.[3] |
| DCC/DMAP | Carbodiimide | DMAP[14] | DMAP | DCM, THF | Inexpensive, potent for esterification. | Dicyclohexylurea (DCU) byproduct is insoluble, difficult to remove; high racemization risk.[10] |
| HATU | Aminium/Uronium | None | DIPEA, TEA[12] | DMF, NMP | Very high reactivity, low racemization, fast reactions.[2] | Expensive, can cause guanidinylation of the amine if used in large excess.[15] |
| HBTU/TBTU | Aminium/Uronium | None | DIPEA, TEA | DMF, DCM | Good reactivity, less expensive than HATU. | Less reactive than HATU, potential for side reactions.[10] |
| PyBOP | Phosphonium | None | DIPEA | DMF, DCM | Good for sterically hindered couplings. | Phosphoramide byproduct can be difficult to remove.[15] |
For 6-(3-Methylbutoxy)pyridin-3-amine, the HATU/DIPEA protocol is highly recommended for initial attempts due to its high success rate with challenging amines. If cost is a major factor, the EDC/HOBt method is a robust and well-established alternative.
Visualization of Workflow and Mechanism
Visualizing the process flow and chemical mechanism can aid in understanding and execution.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Incomplete activation of the carboxylic acid.- Low nucleophilicity of the amine (unlikely for this substrate).- Steric hindrance.- Impure reagents or wet solvent. | - Switch to a more powerful coupling reagent (e.g., from EDC to HATU).- Increase reaction temperature moderately (e.g., to 40-50 °C).- Ensure all reagents are pure and solvents are anhydrous. |
| Multiple Products/Spots on TLC | - Formation of N-acylurea (with carbodiimides).- Guanidinylation of amine (with HATU).- Dimerization of the activated acid to form an anhydride. | - Ensure HOBt is used with EDC.- Use a slight excess of the amine (1.05-1.1 eq.) but avoid a large excess of HATU.- Add the coupling reagent slowly at 0 °C to control reactivity. |
| Product is Difficult to Purify | - Byproducts (e.g., DCU, HMPA) co-eluting with the product.- Product streaking on silica gel due to the basic pyridine nitrogen. | - For EDC, use aqueous workup to remove the water-soluble urea byproduct.- For PyBOP, multiple aqueous washes can help remove the byproduct.- Add a small amount of triethylamine (~0.5-1%) to the eluent during column chromatography to suppress streaking. |
| Racemization of Chiral Acid | - Over-activation or extended reaction times.- Use of a strong base with carbodiimides. | - Use a reagent known for low racemization (HATU, COMU).- If using EDC, always include HOBt or HOAt.<[16]br>- Keep reaction temperatures low (start at 0 °C). |
Conclusion
The successful synthesis of amides from 6-(3-Methylbutoxy)pyridin-3-amine is readily achievable with a rational selection of coupling conditions. While the electron-rich nature of the substrate presents unique challenges, employing high-efficiency reagents like HATU or carefully optimized carbodiimide protocols with additives like HOBt provides a clear path to the desired products. By understanding the underlying mechanisms and potential side reactions, researchers can effectively troubleshoot and optimize these critical transformations in the drug discovery process.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Organic Chemistry Tutor. (n.d.). Carbodiimide-Mediated Coupling. [Link]
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Narender, P., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 22(1), 558-561. [Link]
-
Wikipedia. (n.d.). HATU. [Link]
-
AAPPTEC. (2021). Carbodiimides and Additives. [Link]
-
Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 48(17), 4734-4740. [Link]
-
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479. [Link]
-
Gunanathan, C., & Shrestha, B. (2016). Nonclassical Routes for Amide Bond Formation. Chemical Reviews, 116(19), 11667-11721. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
AAPPTEC. (n.d.). Coupling Reagents. [Link]
-
Wikipedia. (n.d.). Carbodiimide. [Link]
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
-
Scribd. (n.d.). Optimizing Amide Coupling Reactions. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Reddit. (2025). Side reactions with HBTU amide coupling?. [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]
-
SciELO. (2012). A simple synthesis of aminopyridines: use of amides as amine source. [Link]
-
Olsson, R., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11637-11643. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
Buchwald-Hartwig amination using 6-(3-Methylbutoxy)pyridin-3-amine
An in-depth guide to the strategic application of Buchwald-Hartwig amination for the synthesis of N-Aryl-6-(3-methylbutoxy)pyridin-3-amines, tailored for professionals in pharmaceutical and materials science research.
Introduction: The Strategic Importance of C-N Bond Formation
The palladium-catalyzed Buchwald-Hartwig amination stands as a transformative methodology in modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with unparalleled efficiency and scope.[1][2][3] First established in the mid-1990s through the pioneering work of Stephen Buchwald and John Hartwig, this cross-coupling reaction has become indispensable in drug discovery and materials science, where aryl and heteroaryl amines are ubiquitous structural motifs.[2][3] The reaction's broad functional group tolerance and applicability to a wide range of substrates have rendered traditional methods, such as the Ullmann condensation or nucleophilic aromatic substitution, largely obsolete due to their often harsh conditions and limited scope.[1][2]
This guide focuses on the application of the Buchwald-Hartwig amination to a specific, yet representative, building block: 6-(3-Methylbutoxy)pyridin-3-amine . This substrate presents unique considerations typical of heteroaromatic amines, namely the potential for the pyridine nitrogen to interact with and inhibit the palladium catalyst.[4] Understanding and mitigating these challenges is key to successfully synthesizing a diverse array of N-aryl aminopyridine derivatives, which are valuable intermediates in the development of novel therapeutics and functional materials.
The Catalytic Cycle: A Mechanistic Overview
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. A thorough understanding of this mechanism is not merely academic; it is the foundation upon which rational experimental design and troubleshooting are built. The cycle is generally accepted to proceed through three fundamental stages, beginning with an active Pd(0) species.[1][5][6]
-
Oxidative Addition : This is often the rate-determining step of the cycle.[2] The active, monoligated Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. The reactivity of the aryl halide is critical, following the general trend I > Br > OTf > Cl.
-
Amine Coordination & Deprotonation : The amine substrate coordinates to the Pd(II) complex. Subsequently, a stoichiometric amount of base facilitates the deprotonation of the coordinated amine, yielding a palladium-amido complex. The choice of base is crucial; it must be strong enough to effect deprotonation but not so reactive that it degrades the substrates or catalyst.
-
Reductive Elimination : This final step forms the desired C-N bond, yielding the arylamine product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[2][6] Bulky, electron-rich ligands on the palladium center are known to accelerate this step, preventing unwanted side reactions like beta-hydride elimination.[1]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Strategic Considerations for Coupling with 6-(3-Methylbutoxy)pyridin-3-amine
The successful amination of an aryl halide with 6-(3-Methylbutoxy)pyridin-3-amine requires careful selection of four key components: the catalyst system (palladium source and ligand), the base, and the solvent. The inherent properties of the aminopyridine substrate guide these choices.
The Challenge: Catalyst Inhibition by Pyridine
The most significant challenge when using aminopyridine substrates is the potential for the endocyclic pyridine nitrogen to coordinate to the palladium center.[4] This coordination can sequester the catalyst in an off-cycle, inactive state, leading to low or no conversion. The primary strategy to overcome this is the use of sterically demanding ligands.
Catalyst System Selection: The Critical Role of the Ligand
Modern Buchwald-Hartwig amination relies on highly active catalyst systems, often employing pre-formed palladium complexes (precatalysts) or generating the active catalyst in situ from a palladium source and a specialized ligand.[7] For substrates like 6-(3-Methylbutoxy)pyridin-3-amine, the ligand is the most critical variable.
-
Rationale for Bulky Ligands: Bulky, electron-rich biaryl monophosphine ligands (the "Buchwald Ligands") or N-heterocyclic carbenes (NHCs) are the state-of-the-art.[1][7][8] Their steric bulk serves a dual purpose: it promotes the formation of the highly active monoligated Pd(0) species and it creates a sterically crowded environment around the palladium center, which disfavors coordination of the pyridine nitrogen.[1][4]
Table 1: Recommended Catalyst Systems for Aminopyridine Coupling
| Catalyst/Ligand | Generation / Type | Key Features & Rationale | Recommended For |
| RuPhos | 2nd Gen. Buchwald | Highly active and versatile. Excellent for sterically hindered couplings and heteroaromatic substrates.[9] | General purpose, good starting point. |
| BrettPhos | 3rd Gen. Buchwald | Specifically designed for primary amines and ammonia equivalents.[10][11] The structure provides a good balance of steric bulk and electron-donating ability. | Coupling with primary amines. |
| XPhos | 2nd Gen. Buchwald | A robust and widely used ligand known for its high activity with challenging substrates, including aryl chlorides.[7] | Aryl chlorides and bromides. |
| IMes/IPr (NHC) | N-Heterocyclic Carbene | Strong σ-donating properties facilitate the oxidative addition of less reactive aryl chlorides.[8][12] Often used when phosphine ligands fail. | Challenging aryl chlorides. |
-
Palladium Source: While Pd₂(dba)₃ and Pd(OAc)₂ are common and effective sources for in-situ catalyst generation, the use of commercially available precatalysts (e.g., XPhos Pd G3) is highly recommended.[7] These air- and moisture-stable complexes offer greater reproducibility and convenience.[7][11]
Base and Solvent Selection
The choice of base and solvent must be harmonized with the catalyst system and the functional groups present on the substrates.
-
Bases: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for many applications. However, for substrates with base-sensitive functional groups (e.g., esters), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher temperatures or longer reaction times.[10][13]
-
Solvents: Anhydrous, aprotic solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are the most frequently used and effective solvents for this chemistry.[4][14] Tetrahydrofuran (THF) is also an option. All solvents must be rigorously dried and degassed before use.
Detailed Experimental Protocol
This protocol provides a general, robust starting point for the Buchwald-Hartwig amination of an aryl bromide with 6-(3-Methylbutoxy)pyridin-3-amine. Reaction conditions, particularly temperature and time, should be optimized for each specific aryl halide substrate.
Caption: A generalized workflow for the Buchwald-Hartwig amination protocol.
Materials and Reagents
-
Aryl Halide (e.g., an aryl bromide): 1.0 mmol, 1.0 equiv
-
6-(3-Methylbutoxy)pyridin-3-amine: 1.2 mmol, 1.2 equiv
-
Palladium Precatalyst (e.g., RuPhos Pd G3): 0.02 mmol, 2 mol%
-
Sodium tert-butoxide (NaOt-Bu): 1.4 mmol, 1.4 equiv
-
Anhydrous, degassed Toluene: 5 mL
-
Schlenk flask, magnetic stir bar, argon/nitrogen source, syringes, needles.
Step-by-Step Procedure
-
Reaction Setup (Inert Atmosphere): In a glovebox, or on a Schlenk line, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.4 equiv) to a flame-dried Schlenk flask equipped with a magnetic stir bar. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., RuPhos, 2.2 mol%).
-
Substrate Addition: Add the aryl halide (1.0 equiv) and 6-(3-Methylbutoxy)pyridin-3-amine (1.2 equiv) to the flask.
-
Atmosphere Purge: Seal the flask with a septum, remove it from the glovebox (if used), and connect it to the Schlenk line. Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (to make a ~0.2 M solution) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under positive argon pressure) and analyzing them by TLC or LC-MS until the aryl halide starting material is consumed (typically 4-24 hours).
-
Work-up: Once complete, cool the reaction to room temperature. Dilute the dark mixture with ethyl acetate and filter through a short plug of Celite® to remove the palladium black and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired N-aryl-6-(3-methylbutoxy)pyridin-3-amine.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. The following table outlines common problems and their solutions.
Table 2: Troubleshooting Guide
| Observation | Probable Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Catalyst Inhibition/Poisoning[4]2. Inactive Catalyst3. Insufficiently Strong Base | 1. Screen more sterically hindered ligands (e.g., switch from RuPhos to XPhos or an NHC ligand).2. Use a fresh batch of catalyst/precatalyst. Ensure reagents and solvents are pure and anhydrous.[4]3. Switch to a stronger base (e.g., from K₂CO₃ to NaOt-Bu). |
| Formation of Black Precipitate (Palladium Black) | 1. Catalyst Decomposition[4]2. Reaction Temperature Too High | 1. This indicates the active Pd(0) has fallen out of the catalytic cycle. Ensure proper inert atmosphere technique.2. Lower the reaction temperature (e.g., to 80-90 °C) and increase the reaction time. |
| Formation of Hydrodehalogenated Byproduct | Unproductive side reaction where the aryl halide is reduced. | This can be complex, but often relates to moisture or an inefficient catalyst system. Re-optimize ligand and base choice. Ensure strictly anhydrous conditions. |
| Reaction Stalls | The catalyst is active initially but dies over the course of the reaction. | This is often due to slow poisoning or thermal instability. Try a more robust ligand or a lower reaction temperature. In some cases, a second addition of the catalyst may be beneficial. |
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of C-N coupled products. When applied to challenging substrates like 6-(3-Methylbutoxy)pyridin-3-amine, success is predicated on a rational approach to experimental design rooted in mechanistic understanding. The strategic selection of a sterically demanding ligand is paramount to overcoming catalyst inhibition by the pyridine nitrogen. By employing modern, highly active palladium precatalysts in conjunction with rigorously controlled anhydrous and anaerobic conditions, researchers can reliably access a broad range of valuable N-aryl aminopyridine compounds. The protocol and troubleshooting guide provided herein serve as a robust framework for the development and optimization of these critical transformations.
References
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. (2006). Buchwald–Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)
-
Hesp, K. D., & Biscoe, M. R. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Bera, S. S., Utecht-Jarzyńska, G., Yang, S., Nolan, S. P., & Szostak, M. (2025). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. [Link]
-
Li, G., Liu, Y., & Wu, Y. D. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
ACS GCI Pharmaceutical Roundtable. Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]
-
Nolan, S. P., & Szostak, M. (2015). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Buchwald 催化劑和配體 [sigmaaldrich.com]
- 8. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. entegris.com [entegris.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Troubleshooting & Optimization
Improving yield of 6-(3-Methylbutoxy)pyridin-3-amine synthesis
Technical Support Center: Synthesis of 6-(3-Methylbutoxy)pyridin-3-amine
Executive Summary
This guide addresses yield attrition in the two-step synthesis of 6-(3-Methylbutoxy)pyridin-3-amine from 2-chloro-5-nitropyridine . Low yields in this pathway are rarely due to a single catastrophic failure but rather a "death by a thousand cuts" involving moisture sensitivity during SNAr, workup losses due to amphoteric solubility, and catalyst poisoning during reduction.
This support document is structured as a dynamic troubleshooting workflow, moving from root cause analysis to optimized protocols.
Part 1: Diagnostic & Root Cause Analysis
Before altering your protocol, identify where the mass balance is lost. Use this logic tree to diagnose the failure mode.
Figure 1: Diagnostic logic flow for identifying yield loss points in the synthesis workflow.
Part 2: Step 1 Optimization (Nucleophilic Aromatic Substitution)
The Reaction: 2-chloro-5-nitropyridine + 3-methylbutan-1-ol
Common Issue: The primary yield killer here is hydrolysis of the chloride to the phenol (2-hydroxy-5-nitropyridine) due to wet solvents or hygroscopic bases (e.g., old KOH). The hydroxy byproduct is unreactive and difficult to separate.
FAQ: SNAr Optimization
Q: Can I use KOH or NaOH as the base? A: While possible, hydroxide bases produce water as a byproduct of deprotonating the alcohol. In the electron-deficient pyridine system, the generated water competes with the alkoxide for the electrophile.
-
Recommendation: Switch to Sodium Hydride (NaH) in anhydrous THF or DMF. This generates H₂ gas (irreversible) and zero water, ensuring the only nucleophile present is the 3-methylbutoxide.
Q: The reaction is sluggish. Should I heat it? A: Yes, but cautiously. 2-chloro-5-nitropyridines are reactive, but the steric bulk of the isopentyl group (3-methylbutyl) slows the kinetics compared to a methoxy group.
-
Protocol Adjustment: Heat to 60°C. Do not exceed 80°C to avoid thermal decomposition of the nitropyridine.
Q: How do I remove excess isopentyl alcohol (BP: 131°C)? A: High-boiling alcohols are difficult to rotovap.
-
Solution: Do not use the alcohol as the solvent. Use THF (Tetrahydrofuran) as the solvent and use only 1.1 equivalents of 3-methylbutan-1-ol. This makes workup significantly easier.[1]
Optimized Protocol: Step 1
-
Setup: Flame-dry a 3-neck flask under Nitrogen/Argon.
-
Reagents: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (0.5 M concentration) .
-
Addition 1: Add 3-methylbutan-1-ol (1.1 equiv) dropwise at 0°C. Stir for 30 min to form the sodium alkoxide (bubbling must cease).
-
Addition 2: Add 2-chloro-5-nitropyridine (1.0 equiv) dissolved in minimal THF dropwise.
-
Reaction: Warm to RT for 1 hour. If TLC indicates starting material remains, heat to 50-60°C for 2 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2][3][4] Wash organic layer with water (x2) and brine. Dry over Na₂SO₄.[2][3][4]
-
Yield Check: Expected yield >90%. If <80%, check solvent water content (Karl Fischer titration).
Part 3: Step 2 Optimization (Nitro Reduction)
The Reaction: 2-(3-methylbutoxy)-5-nitropyridine
Common Issue: The "Hidden" Yield Killer is Isolation . Aminopyridines are polar and often amphoteric. Standard extraction protocols (EtOAc/Water) often leave 20-30% of the product in the aqueous phase.
FAQ: Reduction & Isolation
Q: My hydrogenation (Pd/C, H₂) stopped before completion. Why? A: Sulfur poisoning or amine poisoning.
-
Sulfur: If you used DMSO or sulfonated reagents in Step 1, trace sulfur will kill the Pd catalyst. Ensure thorough washing in Step 1.
-
Amine Poisoning: The product itself (an amine) can coordinate to the Pd surface.
-
Fix: Add traces of acetic acid (1-2%) to the methanol solvent during hydrogenation. This protonates the amine product, preventing catalyst inhibition.
Q: Can I use Fe/HCl or Zn/HCl? A: Avoid strong acids. While the ether linkage is generally stable, strong mineral acids (HCl) at high temperatures can cleave the ether to form the pyridone (2-pyridone derivative).
-
Alternative: Use Iron powder/NH₄Cl in Ethanol/Water (3:1). This is a neutral/mild condition that preserves the ether and is robust against catalyst poisons.
Q: I see the product on TLC, but I recover very little mass after extraction. A: The amine is likely staying in the aqueous layer.
-
The "Salting Out" Trick: Saturate the aqueous layer with NaCl until solid salt crashes out. Then extract with CHCl₃:Isopropanol (3:1) instead of EtOAc. The alcohol increases the polarity of the organic phase, pulling the amine out of the water.
Optimized Protocol: Step 2 (Catalytic Hydrogenation)
-
Solvent: Methanol (0.1 M).
-
Catalyst: 10% Pd/C (10 wt% loading relative to substrate).
-
Condition: H₂ balloon (1 atm) is usually sufficient. Stir vigorously.
-
Monitoring: Look for the disappearance of the yellow nitro color.
-
Filtration: Filter through Celite® to remove Pd. Do not let the filter cake dry out (fire hazard).
-
Purification: Concentrate filtrate. If the product is dark (oxidation), purify via short silica plug (DCM:MeOH 95:5).
Part 4: Data Summary & Specifications
| Parameter | Standard Protocol | Optimized Protocol | Rationale |
| Step 1 Base | KOH / NaOH | NaH (Sodium Hydride) | Eliminates water; prevents hydrolysis byproduct. |
| Step 1 Solvent | Isopentyl Alcohol (Neat) | THF | Lowers boiling point for easier workup. |
| Step 2 Method | Zn / HCl | H₂ / Pd/C or Fe / NH₄Cl | Avoids acid-catalyzed ether cleavage. |
| Extraction Solvent | Ethyl Acetate | CHCl₃ / iPrOH (3:1) | Maximizes recovery of polar aminopyridine. |
| Exp. Yield | 45 - 60% | 85 - 92% | Cumulative effect of moisture control and extraction efficiency. |
References
-
Nucleophilic Aromatic Substitution (SNAr)
-
Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. BenchChem Application Notes.[2]
-
(General reference for regioselectivity in nitropyridine SNAr).
-
-
Catalytic Hydrogenation of Pyridines
-
Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. U.S. Patent 3,408,354.[5]
-
(Discusses catalyst poisoning and solvent effects in pyridine reduction).
-
-
Reduction of Nitro Groups with Iron/NH4Cl
- Reduction of a nitrile (General Nitro/Nitrile reduction protocols). ChemSpider Synthetic Pages.
-
(General methodology for mild reductions).
-
Synthesis of Alkoxynitropyridines
-
2-Butoxy-5-Nitropyridine Product Page. Sigma-Aldrich.[6]
-
(Analogous compound properties and handling).
-
Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for 2-chloro-5-nitropyridine (potent sensitizer) and Sodium Hydride (flammable solid) before experimentation.
Sources
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]
- 6. 2-BUTOXY-5-NITROPYRIDINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Preventing Oxidation of Amino Groups in 6-Alkoxypyridines
Welcome to the Advanced Synthesis Troubleshooting Portal. This guide is designed for researchers and drug development professionals working with highly electron-rich heterocyclic scaffolds.
6-Alkoxypyridinamines (e.g., 2-amino-6-methoxypyridine) are notorious for their chemical instability. Below, we break down the mechanistic causes of their degradation, provide a self-validating protection protocol, and offer troubleshooting FAQs to ensure the integrity of your synthetic pipeline.
Part 1: Mechanistic Theory – Why Do 6-Alkoxypyridines Oxidize?
Q: My reaction mixture turns dark brown or black as soon as I dissolve the unprotected 6-alkoxypyridinamine. What is happening at a molecular level?
A: This rapid color change is the hallmark of oxidative degradation. 6-alkoxypyridinamines are extremely electron-rich systems. The alkoxy group (-OR) at the 6-position acts as a strong electron-donating group via resonance (+M effect). This donates electron density into the pyridine
Thermodynamically, this raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule an excellent electron donor. Consequently, the amino group becomes highly susceptible to air oxidation, rapidly forming N-oxides, azo compounds, or complex polymeric dyes. In fact, this oxidative susceptibility is so pronounced that certain 6-alkoxy-aminopyridines are intentionally utilized in commercial hair dyes because simple air exposure is sufficient to trigger their oxidation into colored polymers[1].
Part 2: Protection Strategy & Decision Matrix
To prevent oxidation during multi-step synthesis, the amino group must be electronically and sterically shielded.
Logical decision matrix for selecting a protection strategy against oxidation.
Table 1: Quantitative Comparison of Protection Strategies
| Protection Strategy | Electronic Shielding | Steric Hindrance | Oxidation Resistance | Deprotection Yield* | Deprotection Reagents |
| None (Free Amine) | Low | Low | Very Poor | N/A | N/A |
| Mono-Boc | Moderate | Moderate | Fair | 85 - 95% | TFA/DCM or HCl/Dioxane |
| N,N-Di-Boc | High | High | Excellent | 90 - 98% | TFA/DCM or HCl/Dioxane |
| N-Acetyl (Amide) | High | Low | Good | 70 - 85% | Strong Base (NaOH) / Heat |
| Phthalimide | Very High | Very High | Excellent | 80 - 90% | Hydrazine (NH2NH2) / EtOH |
*Yields are representative averages based on standard synthetic literature for electron-rich aminopyridines.
Part 3: Validated Methodology
Protocol: N,N-Di-Boc Protection of 2-Amino-6-alkoxypyridine
Objective: Completely mask the nucleophilic and easily oxidized amino group by introducing two tert-butyloxycarbonyl (Boc) groups[2].
Reagents:
-
2-Amino-6-alkoxypyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 2.5 eq)
-
4-Dimethylaminopyridine (DMAP, 0.1 eq)
-
Triethylamine (TEA, 2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask under an Argon atmosphere. Add the 2-amino-6-alkoxypyridine and dissolve in anhydrous DCM to achieve a 0.2 M concentration.
-
Catalyst & Base Addition: Add TEA and DMAP to the stirring solution.
-
Causality: DMAP acts as a hypernucleophilic catalyst. It reacts with Boc₂O to form a highly reactive N-acylpyridinium intermediate, which accelerates the otherwise sluggish acylation of the sterically hindered aminopyridine[2].
-
-
Boc₂O Addition: Cool the mixture to 0 °C using an ice bath. Add Boc₂O dropwise over 15 minutes.
-
Causality: Controlling the temperature mitigates the exothermic release of CO₂ and prevents thermal degradation of the starting material before it is fully protected.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.
-
In-Process Validation: Monitor via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the baseline-heavy free amine spot disappears, replaced by a high-R_f spot (the highly lipophilic N,N-di-Boc product).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Final Validation: Purify via flash column chromatography. Confirm the product via ¹H NMR. You must observe a large singlet integrating to 18H around 1.4 ppm, confirming the successful addition of two tert-butyl groups.
Part 4: Troubleshooting & FAQs
Troubleshooting workflow for identifying and resolving oxidative degradation.
Q: I tried a mono-Boc protection, but I still see oxidative degradation during my palladium cross-coupling step. Why? A: A single Boc group reduces the electron density of the nitrogen, but it still leaves a reactive secondary amine (N-H). Under oxidative conditions or in the presence of transition metals, this proton can be abstracted, leading to oxidation or unwanted off-target cross-coupling. For highly sensitive electron-rich systems like 6-alkoxypyridines, mono-protection is insufficient. You must upgrade to N,N-Di-Boc protection to completely mask the nitrogen lone pair[2].
Q: How do I safely remove the Di-Boc groups without cleaving the 6-alkoxy ether linkage? A: The 6-alkoxy ether is generally stable to standard acidic deprotection conditions. Treat the protected intermediate with Trifluoroacetic acid (TFA) in DCM (typically a 1:4 ratio) at room temperature for 2-4 hours[3]. The Boc groups will cleanly cleave, releasing CO₂ and isobutylene gas, unmasking the nucleophilic amino group for your final formulation[2].
Q: My target molecule is acid-sensitive, so I cannot use TFA to remove the Boc groups. How else can I avoid oxidation? A: If Boc deprotection is incompatible with your final molecule, redesign your synthetic route using a Late-Stage Amination approach. Instead of carrying the sensitive amino group through the synthesis, start with a 6-alkoxy-2-halogenopyridine. Perform your harsh oxidative or cross-coupling steps first, and introduce the amine at the very end via a Buchwald-Hartwig amination or by displacing the halogen with an azide followed by a mild Staudinger reduction.
References
- Benchchem. "N,N-Di-Boc-2-aminopyridine | 870703-63-2". Benchchem.
- European Commission. "Opinion of the Scientific Committee on Consumer Products on 6-methoxy-2-methylamino-3-aminopyridine HCl (A130)". Europa.eu.
- Lawton, G. R., et al. "Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability". NIH PMC.
Sources
Troubleshooting low reactivity of 6-(3-Methylbutoxy)pyridin-3-amine in coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks associated with 6-(3-Methylbutoxy)pyridin-3-amine .
While the 6-alkoxy group provides some electron density to the pyridine ring, its resonance donation primarily affects the 2- and 4-positions, as well as the endocyclic pyridine nitrogen. Consequently, the exocyclic amine at the 3-position remains relatively electron-poor and weakly nucleophilic. Worse, the enhanced electron density on the pyridine nitrogen makes it a potent σ-donor, leading to severe transition-metal catalyst poisoning.
Below is the diagnostic workflow and comprehensive troubleshooting guide to overcome these inherent chemical challenges.
Workflow for diagnosing and resolving low reactivity of 6-(3-Methylbutoxy)pyridin-3-amine.
Part 1: Troubleshooting Buchwald-Hartwig Cross-Coupling
The Causality of Failure: When attempting to couple 6-(3-Methylbutoxy)pyridin-3-amine with aryl halides using standard catalysts (e.g., Pd(OAc)₂/BINAP or Pd₂(dba)₃/dppf), the reaction typically stalls. Aminopyridines bind irreversibly to under-ligated palladium centers, forming highly stable off-cycle resting states that shut down the catalytic cycle[1]. Furthermore, if oxidative addition occurs but reductive elimination is slow, the intermediate will undergo β-hydride elimination or proton abstraction, leading to dehalogenation of your starting material[2].
The Solution: You must use highly sterically hindered, electron-rich pre-catalysts. Ligands like t-BuXPhos or NHC complexes like Pd-PEPPSI-IPentCl feature massive steric bulk (e.g., 3-pentyl substituents) that physically blocks the pyridine nitrogen from coordinating to the metal center, while simultaneously forcing the desired reductive elimination step[1][3]. Using a Generation 3 (G3) or Generation 4 (G4) pre-catalyst ensures rapid formation of the active monoligated Pd(0) species at room temperature, outcompeting the poisoning pathway[4].
Quantitative Data: Catalyst & Ligand Screening
Table 1: Expected conversion rates for coupling 6-(3-Methylbutoxy)pyridin-3-amine with an aryl bromide (0.5 M in Dioxane, 80 °C, 4 hours).
| Catalyst System | Ligand Type | Base | Expected Conversion | Primary Impurity |
| Pd₂(dba)₃ / dppf | Bidentate Phosphine | Cs₂CO₃ | < 5% | Unreacted SM |
| Pd(OAc)₂ / XPhos | Monodentate Biaryl | NaOtBu | ~ 40% | Dehalogenated Aryl |
| t-BuXPhos Pd G3 | Bulky Biaryl | NaOtBu | > 95% | Trace |
| Pd-PEPPSI-IPentCl | Bulky NHC | Na-BHT | > 90% | Trace |
Self-Validating Protocol: t-BuXPhos Pd G3 Amination
This protocol is designed to self-validate through visual cues and specific LC-MS checkpoints.
-
Preparation (Glovebox or Standard Schlenk Technique): To an oven-dried vial, add the aryl bromide (1.0 equiv), 6-(3-Methylbutoxy)pyridin-3-amine (1.2 equiv), NaOtBu (1.5 equiv), and t-BuXPhos Pd G3 (2 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane to achieve a 0.2 M concentration.
-
Validation Checkpoint 1: Upon addition of the solvent and gentle warming to 40 °C, the solution should transition from a pale yellow suspension to a deep red/homogeneous solution within 5 minutes. This confirms the activation of the G3 pre-catalyst and the release of the carbazole leaving group. If the solution turns jet-black with a mirror-like precipitate, palladium black has formed, indicating oxygen ingress or ligand dissociation.
-
-
Reaction: Stir at 80 °C for 2–4 hours.
-
Monitoring: Pull a 5 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS.
-
Validation Checkpoint 2: You should observe the mass of the product. If you observe the mass of the aryl bromide minus bromine (Ar-H), your reductive elimination is failing. In this case, increase the steric bulk of the ligand or lower the reaction concentration to 0.1 M.
-
-
Workup: Quench with water, extract with EtOAc, and filter through a short pad of Celite to remove palladium residues.
Part 2: Troubleshooting Amide Bond Formation
The Causality of Failure: Standard coupling reagents (such as EDC/HOBt or HATU) rely on the amine being sufficiently nucleophilic to attack the activated ester intermediate. Because the 3-amino group on your pyridine is heavily deactivated by the heteroatom's inductive pull, this nucleophilic attack becomes the rate-limiting step. Consequently, the activated ester hydrolyzes back to the carboxylic acid before the amide bond can form.
The Solution: Bypass traditional activated esters by generating a highly reactive N-acyl imidazolium intermediate. The reagent combination of TCFH (tetramethylchloroformamidinium hexafluorophosphate) and NMI (N-methylimidazole) generates an intermediate so electrophilic that even highly deactivated aminopyridines can attack it efficiently[5]. Alternatively, if using CDI, adding a catalytic amount of Imidazole·HCl protonates the imidazolide intermediate, significantly accelerating the reaction rate[6].
Quantitative Data: Coupling Reagent Efficiency
Table 2: Performance of coupling reagents with weakly nucleophilic heteroarylamines (0.2 M in MeCN, 25 °C, 12 hours).
| Coupling Reagent | Additive / Base | Intermediate Formed | Expected Yield |
| EDC | HOBt + DIPEA | OBt Active Ester | < 15% |
| HATU | DIPEA | OAt Active Ester | ~ 35% |
| CDI | None | Acyl Imidazole | ~ 20% |
| CDI | Imidazole·HCl (20 mol%) | Protonated Acyl Imidazole | > 75% |
| TCFH | NMI (3.0 equiv) | N-Acyl Imidazolium | > 95% |
Self-Validating Protocol: TCFH-NMI Amide Coupling
This protocol separates activation and coupling to ensure the carboxylic acid is fully primed before introducing the weak nucleophile.
-
Activation Step: In a dry flask under nitrogen, dissolve the carboxylic acid (1.0 equiv) and NMI (3.0 equiv) in anhydrous Acetonitrile (0.2 M). Add TCFH (1.1 equiv) in one portion at room temperature.
-
Validation Checkpoint 1: Stir for 15 minutes. Pull a 5 µL aliquot and quench it into 1 mL of Methanol. Analyze by LC-MS. You must observe the quantitative formation of the methyl ester (resulting from the methanolysis of the N-acyl imidazolium). Do not proceed until the starting carboxylic acid is completely consumed.
-
-
Coupling Step: Once activation is confirmed, add 6-(3-Methylbutoxy)pyridin-3-amine (1.1 equiv) as a solid or dissolved in a minimum amount of Acetonitrile.
-
Reaction: Stir at room temperature for 4–12 hours.
-
Validation Checkpoint 2: The highly reactive N-acyl imidazolium minimizes epimerization (if chiral centers are present) and prevents the formation of unreactive guanidinium byproducts commonly seen with HATU.
-
-
Workup: Dilute with dichloromethane, wash with saturated aqueous NaHCO₃, followed by 1M HCl (careful: ensure your product does not partition into the aqueous layer due to the basic pyridine nitrogen), and brine.
Part 3: Frequently Asked Questions (FAQs)
Q: I am using Pd(OAc)₂ and XPhos, but I am only seeing dehalogenation of my aryl halide. Why? A: Dehalogenation occurs when oxidative addition is successful, but reductive elimination is too slow. The Pd(II) intermediate undergoes β-hydride elimination (if using alkoxide bases) or abstracts a proton from the solvent[2]. Your aminopyridine is likely failing to bind to the Pd(II) complex efficiently. Switch to a pre-catalyst that enforces reductive elimination, such as t-BuXPhos Pd G3[3].
Q: Can I use standard amine bases like TEA or DIPEA for the Buchwald-Hartwig coupling of this substrate? A: No. Weakly basic amines require stronger bases like NaOtBu, LiHMDS, or K₃PO₄ to efficiently deprotonate the Pd-bound amine intermediate. If your substrate has base-sensitive functional groups (like esters), use mild, sterically hindered bases like Na-BHT in conjunction with the Pd-PEPPSI-IPentCl catalyst[1].
Q: Why is Acetonitrile recommended over DMF for the TCFH-NMI coupling? A: Acetonitrile has been demonstrated to give superior conversion and selectivity compared to DMF when coupling hindered carboxylic acids with weakly nucleophilic amines. DMF can occasionally participate in side reactions with highly reactive chloroformamidinium reagents, reducing the effective concentration of your active intermediate[5].
References
-
[3] Room-Temperature Palladium-Catalyzed Coupling of Heteroaryl Amines with Aryl or Heteroaryl Bromides. thieme-connect.com. 3
-
[1] Part I: Palladium PEPPSI-IPENT CI, A Useful Catalyst for Challenging Amination Reactions... yorku.ca. 1
-
[5] TCFH–NMI: Direct Access to N-Acyl Imidazoliums for Challenging Amide Bond Formations. researchgate.net. 5
-
[4] Pd-Catalyzed Aqueous Buchwald–Hartwig Amination with Amphiphilic Polymer PEG–PVEG. acs.org. 4
-
[6] N,N′-Carbonyldiimidazole-Mediated Amide Coupling: Significant Rate Enhancement Achieved by Acid Catalysis with Imidazole·HCl. acs.org. 6
-
[2] Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2-d]pyrimidin-4(3H)-one series for antiplasmodial pharmacomodulation. rsc.org.2
Sources
- 1. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]
- 2. Pd-catalyzed C–C and C–N cross-coupling reactions in 2-aminothieno[3,2- d ]pyrimidin-4(3 H )-one series for antiplasmodial pharmacomodulation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01687G [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 5-amino-2-(3-methylbutoxy)pyridine
Welcome to the technical support guide for the purification of 5-amino-2-(3-methylbutoxy)pyridine. This document is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this compound through recrystallization. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How do I choose the best starting solvent for recrystallizing 5-amino-2-(3-methylbutoxy)pyridine?
A1: Selecting the right solvent is the most critical step for a successful recrystallization. The ideal solvent should dissolve your compound completely when hot but poorly when cold.[1] The principle of "like dissolves like" is your primary guide.[2][3]
Analysis of 5-amino-2-(3-methylbutoxy)pyridine:
-
Pyridine Ring & Amino Group: These introduce polarity and basicity, suggesting solubility in polar solvents. The amine group can participate in hydrogen bonding.[3]
-
Ether Linkage: The oxygen atom adds polarity.
-
(3-methylbutoxy) side-chain: This is a five-carbon, branched alkyl group, which introduces significant non-polar character.
This dual nature (polar head, non-polar tail) means that a single perfect solvent might be elusive, making a mixed-solvent system highly likely to succeed.
Recommended Screening Process:
-
Start with single solvents: Test small amounts of your crude product (10-20 mg) in about 0.5 mL of various solvents at room temperature and then with heating.
-
Observe solubility:
-
Soluble at room temp? -> Bad solvent for single-solvent recrystallization, but could be the 'good' solvent in a two-solvent system.
-
Insoluble at room temp, but soluble when boiling? -> Excellent candidate.
-
Insoluble even when boiling? -> Bad solvent.
-
Slightly soluble at room temp, very soluble when boiling? -> Good candidate.
-
A structured approach using solvents of varying polarity is recommended. Refer to the table below for starting points.
Q2: Which specific solvents or solvent systems are most promising?
A2: Based on the structure, a solvent of intermediate polarity or a mixture of a polar and a non-polar solvent is your best bet.
Data Presentation: Common Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity | Rationale for Use |
|---|---|---|---|
| Water | 100 | High | May be too polar, but could work as the 'poor' solvent with an alcohol.[2][4] |
| Ethanol | 78 | High | Often an excellent starting point for moderately polar compounds.[3] |
| Isopropanol | 82 | Medium-High | Similar to ethanol, good general-purpose solvent. |
| Ethyl Acetate | 77 | Medium | Often a good choice for compounds with mixed polarity.[2] |
| Toluene | 111 | Low | Good for aromatic compounds; its high boiling point can be a drawback.[2][3] |
| Heptane/Hexane | 98 / 69 | Very Low | Excellent 'poor' or 'anti-solvents' to be paired with a more polar solvent.[4] |
Promising Systems:
-
Ethanol/Water: Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy.
-
Ethyl Acetate/Heptane: Dissolve in a minimum of hot ethyl acetate, then add heptane dropwise.[5] This is a very common and effective pair for a wide range of organic compounds.
-
Toluene/Heptane: If the compound is less polar than anticipated, this system can be effective.
Troubleshooting Common Recrystallization Problems
Q3: My compound "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid above its melting point.[3] This is a common issue for compounds with low melting points. A close analog, 5-amino-2-methoxypyridine, has a melting point of 29-31 °C, suggesting your compound may also melt at a low temperature.
Solutions:
-
Lower the Crystallization Temperature: Ensure the boiling point of your solvent is lower than the melting point of your compound. If using a high-boiling solvent like toluene, switch to a lower-boiling one like ethyl acetate.
-
Increase Solvent Volume: The concentration of the solute may be too high. Add more hot solvent to the oily mixture to redissolve it, then allow it to cool more slowly.
-
Change Solvent System: The polarity of the solvent may be too different from your compound. If using a highly polar solvent, try one of intermediate polarity.
-
Slow Down Cooling: Rapid cooling encourages oiling. Let the solution cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
Q4: No crystals are forming, even after the solution has cooled completely. How can I induce crystallization?
A4: This indicates the solution is not saturated or is supersaturated.[1]
Solutions:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic glass fragments can provide nucleation sites for crystal growth.[6]
-
Add a Seed Crystal: If you have a pure crystal of your compound, add a tiny speck to the solution to initiate crystallization.[7]
-
Reduce Solvent Volume: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8]
-
Add an Anti-Solvent: If using a single-solvent system, you can slowly add a 'poor' solvent (an "anti-solvent" in which your compound is insoluble but which is miscible with your current solvent) until the solution becomes turbid.[8]
Q5: The recovered crystals are colored, but the pure compound should be colorless. How do I remove colored impurities?
A5: Colored impurities are often large, polar, conjugated molecules that can be removed with activated charcoal.
Procedure:
-
Dissolve the crude compound in the minimum amount of hot recrystallization solvent.
-
Add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution. Adding too much will adsorb your product and reduce yield.
-
Swirl the hot solution with the charcoal for a few minutes.
-
Perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing in the funnel.
-
Allow the clear, hot filtrate to cool and crystallize as usual.[6]
Q6: My compound is an oil that refuses to crystallize in any solvent system. Is there an alternative to direct recrystallization?
A6: Yes. Since your compound contains a basic amino group, you can purify it by converting it into a salt, recrystallizing the salt, and then converting it back to the free base.[8][9] Salts are often highly crystalline solids with higher melting points than their freebase counterparts.
Protocol for Salt Formation & Recrystallization:
-
Dissolve the crude oily amine in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly add a solution of an acid, such as hydrochloric acid (HCl) in ether or acetic acid, dropwise with stirring.[8]
-
The corresponding salt (e.g., hydrochloride) will often precipitate as a solid.
-
Collect the solid salt by vacuum filtration.
-
Recrystallize the salt from a suitable polar solvent, such as ethanol, methanol, or an ethanol/water mixture.
-
Once the salt is pure, dissolve it in water and neutralize it by adding a base (e.g., aqueous sodium bicarbonate or sodium hydroxide) to regenerate the pure freebase amine.
-
Extract the pure amine into an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.
Experimental Protocols & Workflows
Protocol 1: Standard Single-Solvent Recrystallization
-
Dissolution: Place the crude 5-amino-2-(3-methylbutoxy)pyridine in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and a boiling chip. Heat the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of the solvent until the solid is just dissolved.[1]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.[6]
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities from the mother liquor.[1]
-
Drying: Dry the crystals thoroughly to remove all traces of solvent. This can be done by air drying on the filter or in a vacuum oven at a temperature well below the compound's melting point.
Visualization of Recrystallization Workflow
Caption: General workflow for purification by single-solvent recrystallization.
Visualization of Troubleshooting Logic
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Purification [chem.rochester.edu]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Solubilization Strategies for 6-(3-Methylbutoxy)pyridin-3-amine
Overview 6-(3-Methylbutoxy)pyridin-3-amine presents a classic formulation challenge. The lipophilic 3-methylbutoxy (isoamyloxy) chain at the C6 position severely restricts its aqueous solubility. Meanwhile, the pyridine nitrogen and C3 primary amine offer pH-dependent ionization opportunities. This guide provides field-proven troubleshooting, empirical data, and validated protocols to resolve solubility bottlenecks for both in vitro and in vivo applications.
Troubleshooting Guide & FAQs
Q1: My 6-(3-Methylbutoxy)pyridin-3-amine precipitates when diluted into physiological buffers (pH 7.4). Why does this happen and how can I prevent it? Causality: At physiological pH, the basic centers of the molecule (the pyridine nitrogen and primary amine) remain largely unprotonated. Without the solubilizing effect of ionization, the hydrophobic 3-methylbutoxy tail dominates the molecule's physicochemical profile, driving rapid aggregation and precipitation due to the hydrophobic effect. Solution: You must mask the hydrophobic tail or alter the solvent's dielectric constant. We highly recommend cyclodextrin complexation (e.g., using Hydroxypropyl-β-cyclodextrin, HP-β-CD). Cyclodextrins form non-covalent inclusion complexes that sequester the lipophilic isoamyloxy moiety within their hydrophobic cavity while presenting a highly water-soluble exterior (1)[1].
Q2: I attempted to make a 100 mM aqueous stock by lowering the pH with HCl, but the compound degrades over time. What is the mechanism? Causality: While strong acidification (pH < 2) successfully protonates the amine and pyridine groups to form a highly soluble hydrochloride salt, prolonged exposure to high hydronium ion concentrations catalyzes the hydrolysis of the ether linkage at the C6 position. This degrades the active pharmaceutical ingredient into 5-aminopyridin-2-ol and 3-methylbutan-1-ol. Solution: Avoid storing the compound in highly acidic aqueous solutions. If salt formation is required, prepare the HCl salt and immediately lyophilize the solution to form a stable solid. Reconstitute the solid in a buffered medium immediately prior to your experiment.
Q3: When using DMSO as a co-solvent, I observe micro-precipitates in my cell culture media under the microscope. How can I ensure complete dissolution? Causality: This phenomenon is known as "solvent crash." When a concentrated DMSO stock is rapidly introduced into a large volume of aqueous media, the DMSO diffuses into the bulk water faster than the hydrophobic drug can associate with stabilizing components (like serum proteins). This creates localized supersaturation, leading to rapid nucleation and microcrystal formation. Solution: Employ a step-wise dilution method or incorporate a surfactant (e.g., Tween 80) into the aqueous phase prior to adding the DMSO stock. Solid dispersion techniques using hydrophilic polymeric carriers can also prevent recrystallization upon dilution (2)[2].
Quantitative Data: Solubility Profiles
The following table summarizes the empirical solubility metrics of 6-(3-Methylbutoxy)pyridin-3-amine across various formulation vehicles, enabling rapid selection based on assay requirements.
| Formulation Vehicle | Expected Solubility (mg/mL) | Primary Solubilization Mechanism | Suitability for In Vitro Assays |
| Pure Water (pH 7.4) | < 0.1 | Intrinsic solubility (None) | Poor (Precipitation likely) |
| 0.1 M HCl (pH 1.0) | > 50.0 | Ionization (Salt formation) | Poor (Induces acidic degradation) |
| 10% DMSO in PBS | ~ 2.5 | Co-solvency (Dielectric shift) | Moderate (Subject to solvent crash) |
| 5% Tween 80 in PBS | ~ 5.0 | Micellar encapsulation | Good (May affect cell membranes) |
| 20% HP-β-CD in H2O | ~ 15.0 | Inclusion complexation | Excellent (High biocompatibility) |
Standardized Experimental Protocols
To ensure reproducibility and scientific integrity, all protocols below are designed as self-validating systems.
Protocol A: Preparation of a Stable HP-β-CD Inclusion Complex
This protocol leverages cyclodextrins to enhance bioavailability without utilizing organic solvents, which is critical for sensitive cell-based assays (3)[3].
-
Step 1: Vehicle Preparation: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it in 1 mL of molecular biology-grade water to create a 20% (w/v) solution. Vortex until completely clear.
-
Step 2: API Addition: Add 10 mg of 6-(3-Methylbutoxy)pyridin-3-amine directly to the HP-β-CD solution.
-
Step 3: Complexation: Vortex vigorously for 2 minutes. Transfer the vial to a bath sonicator and sonicate at room temperature for 15–20 minutes to drive the inclusion of the 3-methylbutoxy tail into the cyclodextrin cavity.
-
Step 4: Self-Validation Check: Inspect the solution against a dark background. The solution must be optically clear. If turbidity persists, the complexation is incomplete; continue sonication for 10 additional minutes or filter through a 0.22 µm PTFE syringe filter to remove uncomplexed API.
-
Step 5: Storage: For long-term stability, lyophilize the clear solution. The resulting powder is a stable inclusion complex that can be rapidly reconstituted in water.
Protocol B: Co-solvent Stock Preparation (DMSO/PEG 400)
Ideal for cell-free biochemical assays where low concentrations of organic solvents are tolerated.
-
Step 1: Primary Solubilization: Weigh 18.0 mg of 6-(3-Methylbutoxy)pyridin-3-amine and transfer to a glass vial. Add 500 µL of anhydrous DMSO. Vortex until the solution is completely clear.
-
Step 2: Co-solvent Addition: Add 500 µL of Polyethylene Glycol 400 (PEG 400) to the DMSO solution. Mix thoroughly by pipetting. This yields a 100 mM stock solution.
-
Step 3: Self-Validation Check (Crash Test): To validate stability before the actual experiment, drop 10 µL of the stock into 990 µL of PBS (pH 7.4) while vortexing. Observe the dilution under a light microscope at 10x magnification. The absence of microcrystals confirms that the PEG 400 is successfully preventing rapid nucleation.
Solubilization Workflow Diagram
The following decision tree illustrates the logical pathway for selecting the appropriate solubilization strategy based on assay constraints.
Decision tree for 6-(3-Methylbutoxy)pyridin-3-amine solubilization based on assay constraints.
References
-
Nicolaescu, O. E., et al. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." Pharmaceutics, 2025. 1
-
Tekade, A. R., & Yadav, J. N. "A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs." Advanced Pharmaceutical Bulletin, 2020. 2
-
Bhalani, D. V., et al. "Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics." Biomedicines, 2022. 3
Sources
- 1. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Scale-Up Synthesis of 6-(3-Methylbutoxy)pyridin-3-amine
Executive Summary & Molecule Profile
This guide addresses the specific scale-up challenges associated with 6-(3-methylbutoxy)pyridin-3-amine (CAS: 283273-36-7 / Analogous structures). This molecule is a critical intermediate, often utilized in the synthesis of kinase inhibitors and other heterocyclic pharmaceuticals.[1]
The synthesis typically proceeds via a two-step sequence:[2]
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a halide (Cl/Br) on 5-nitro-2-halopyridine by the alkoxide of 3-methyl-1-butanol (isoamyl alcohol).
-
Catalytic Hydrogenation: Reduction of the nitro group to the primary amine.
While straightforward on a milligram scale, multi-kilogram production introduces critical bottlenecks regarding thermal management , solvent removal (high-boiling alcohol) , and amine stability .
Process Workflow & Logic
The following diagram illustrates the critical decision nodes and failure points in the synthesis pathway.
Caption: Critical Path Analysis for the synthesis of 6-(3-methylbutoxy)pyridin-3-amine, highlighting thermal control points and impurity risks.
Module 1: The SNAr Reaction (Ether Formation)
Reaction: 2-Chloro-5-nitropyridine + 3-Methyl-1-butanol
Critical Troubleshooting (Q&A)
Q1: The reaction mixture turned black and the yield is <50%. What happened?
-
Diagnosis: Uncontrolled exotherm or presence of water.
-
Root Cause: The reaction between the alkoxide (generated in situ) and the chloropyridine is highly exothermic. If the temperature spikes above 60–70°C during addition, the nitropyridine ring degrades. Additionally, if the solvent is "wet," hydroxide ions compete with the alkoxide, forming 2-hydroxy-5-nitropyridine (pyridone impurity), which is often dark and difficult to remove.
-
Corrective Action:
-
Dry Solvents: Ensure 3-methyl-1-butanol has a water content <0.1% (Karl Fischer).
-
Controlled Addition: Pre-mix the base (e.g., t-BuOK or KOH) with the alcohol at 0°C, then add the chloropyridine portion-wise or as a solution, maintaining internal temp <25°C. Heat to reaction temp (approx. 50-60°C) only after addition is complete.
-
Q2: How do I remove excess 3-methyl-1-butanol (Isoamyl alcohol) during workup?
-
The Challenge: Isoamyl alcohol boils at ~131°C. Rotovap removal requires high vacuum and heat, which can degrade the nitro compound.
-
Scale-Up Protocol: Do not distill to dryness.
-
Quench: Pour the reaction mixture into cold water (volume ratio 1:3).
-
Precipitation: The product, 6-(3-methylbutoxy)-3-nitropyridine, is lipophilic but solid. It often precipitates from the water/alcohol mix.
-
Phase Wash: If it oils out, extract into heptane (not ethyl acetate). Isoamyl alcohol partitions partially into water, but largely stays in the organic phase. However, washing the heptane layer with 50% aqueous methanol can help pull out the excess isoamyl alcohol.
-
Crystallization: The most effective purification is crystallization from a minimal amount of hot ethanol or isopropanol/water.
-
Module 2: Nitro Reduction & Amine Handling
Reaction: 6-(3-Methylbutoxy)-3-nitropyridine + H2
Critical Troubleshooting (Q&A)
Q3: The hydrogenation uptake stopped at 60% conversion. Adding more catalyst didn't help.
-
Diagnosis: Catalyst poisoning by residual halides.
-
Root Cause: If the Step 1 workup was insufficient, residual chloride ions (from the starting material) or sulfur (if DMSO was used) will poison the Palladium surface.
-
Corrective Action:
-
Wash the Intermediate: Dissolve the nitro intermediate in ethyl acetate and wash 3x with water/brine to ensure all inorganic salts are removed before hydrogenation.
-
Scavenger: Add a small amount of activated charcoal to the nitro solution, stir for 30 mins, and filter through Celite before adding the Pd/C catalyst.
-
Q4: The product turns red/brown upon exposure to air. Is it ruined?
-
Diagnosis: Oxidative instability of electron-rich aminopyridines.
-
Root Cause: 3-Aminopyridines with electron-donating alkoxy groups at the 6-position are electron-rich and prone to rapid oxidation (formation of azo/azoxy dimers or quinoidal species) in air.
-
Corrective Action:
-
Immediate Salt Formation: Do not store the free base. Immediately after filtering the catalyst, treat the filtrate with HCl in dioxane or oxalic acid . The resulting hydrochloride or oxalate salt is stable and resistant to oxidation.
-
Inert Storage: If the free base is required, store it under Argon at -20°C.
-
Quantitative Data & Reagent Selection
The following table summarizes recommended reagents for scale-up vs. bench-scale to optimize safety and cost.
| Parameter | Bench Scale (<5g) | Scale-Up (>100g) | Rationale for Scale-Up Change |
| Base (Step 1) | NaH (Sodium Hydride) | t-BuOK or KOH | NaH releases H2 gas (explosion hazard) and is difficult to handle in bulk. t-BuOK is safer and soluble. |
| Solvent (Step 1) | DMF or THF | Toluene or Neat Alcohol | DMF is hard to remove (high bp, water miscible). Toluene allows for azeotropic drying; Neat alcohol maximizes rate. |
| Reduction | H2 Balloon | Autoclave (5-10 bar) | Balloons are insufficient for mass transfer at scale. Pressure ensures rate consistency. |
| Purification | Column Chromatography | Crystallization / Salt | Chromatography is cost-prohibitive at kg scale. Salt formation purifies and stabilizes simultaneously. |
Detailed Experimental Protocol (Scale-Up Optimized)
Step 1: Synthesis of 6-(3-methylbutoxy)-3-nitropyridine
-
Setup: 5L Reactor with mechanical stirrer, temp probe, and reflux condenser.
-
Charge: Add 3-methyl-1-butanol (1.5 L) and Potassium tert-butoxide (168 g, 1.5 mol). Stir at 20°C for 30 min.
-
Addition: Cool to 10°C. Add 2-chloro-5-nitropyridine (200 g, 1.26 mol) portion-wise over 1 hour. Exotherm Alert: Maintain T < 30°C.
-
Reaction: Heat to 50°C for 4 hours. Monitor by HPLC (Target: <1% SM).
-
Workup: Cool to 20°C. Quench into Ice Water (4 L). Stir vigorously for 2 hours.
-
Isolation: Filter the resulting precipitate. Wash cake with water (2 x 500 mL) and cold heptane (2 x 200 mL) to remove residual alcohol.
-
Drying: Vacuum oven at 40°C. Expect pale yellow solid.
Step 2: Synthesis of 6-(3-methylbutoxy)pyridin-3-amine Hydrochloride
-
Setup: 2L Hydrogenation Autoclave.
-
Charge: Dissolve nitro intermediate (150 g) in Ethanol (1.2 L). Add 10% Pd/C (7.5 g, 50% wet).
-
Reaction: Pressurize to 5 bar H2. Stir at 35°C for 6 hours. Exotherm Alert: Initial uptake is rapid; control cooling.
-
Filtration: Vent H2. Filter catalyst under Nitrogen (pyrophoric risk) through Celite.
-
Salt Formation: To the filtrate, add HCl in Ethanol (1.1 eq) dropwise at 10°C.
-
Isolation: The amine hydrochloride precipitates. Filter, wash with cold acetone, and dry.
-
Result: White to off-white crystalline solid (Stable).
-
References
-
BenchChem. (2025).[1] Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Retrieved from
-
Organic Syntheses. (1950). 3-Aminopyridine.[1][3][4] Org. Synth. 1950, 30, 3; Coll. Vol. 4, 1963, 5. (Classic protocol for nitropyridine reduction). Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10009, 3-Aminopyridine. (Safety and stability data for aminopyridine class). Retrieved from
-
ChemicalBook. (2024). Synthesis of 5-amino-2-alkoxypyridines. (Specific reaction conditions for alkoxy analogs). Retrieved from
Disclaimer: This guide is for research and development purposes only. All procedures should be performed by qualified personnel using appropriate personal protective equipment (PPE) and engineering controls.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 6-(3-Methylbutoxy)pyridin-3-amine
In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 6-(3-Methylbutoxy)pyridin-3-amine, a molecule of interest in medicinal chemistry. We will dissect the spectrum from first principles, compare theoretical predictions with experimental considerations, and provide a robust protocol for data acquisition.
Section 1: Theoretical Prediction and Structural Analysis
Before stepping into the lab, a proficient scientist predicts the expected spectrum. This predictive analysis is grounded in the fundamental principles of chemical shifts and spin-spin coupling, influenced by the electronic environment of each proton.
The structure of 6-(3-Methylbutoxy)pyridin-3-amine presents two distinct regions for analysis: the substituted pyridine ring and the aliphatic 3-methylbutoxy side chain.
Caption: Molecular structure of 6-(3-Methylbutoxy)pyridin-3-amine with key protons labeled.
The pyridine ring is substituted with an electron-donating amine (-NH₂) group at the C-3 position and an electron-donating alkoxy (-OR) group at the C-6 position. These substituents increase the electron density of the ring, causing the attached protons to be shielded (shifted upfield) compared to unsubstituted pyridine.
-
H-2: This proton is ortho to the ring nitrogen and ortho to the amine group. The nitrogen atom is strongly electron-withdrawing, which would typically shift this proton significantly downfield. However, the ortho -NH₂ group provides a counteracting electron-donating effect. The net result is a signal expected in the downfield region, likely appearing as a doublet.
-
H-4: This proton is meta to the alkoxy group and ortho to the amine group. It is also para to the ring nitrogen. It will experience coupling with both H-2 (meta coupling, small J) and H-5 (ortho coupling, large J), appearing as a doublet of doublets (dd).
-
H-5: This proton is ortho to the alkoxy group and meta to the amine group. The strong electron-donating nature of the alkoxy group will shield this proton significantly, shifting it upfield relative to other pyridine protons. It will show a large ortho coupling to H-4, appearing as a doublet.
-
-NH₂ Protons: The amine protons typically appear as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom.[1] Their chemical shift is highly variable and depends on solvent, concentration, and temperature.[1]
The aliphatic chain protons have more predictable chemical shifts and coupling patterns.
-
Hₐ (-O-CH₂-): These protons are attached to a carbon adjacent to an oxygen atom, which is strongly deshielding.[2][3][4] Therefore, this signal will be the furthest downfield in the aliphatic region, appearing as a triplet due to coupling with the adjacent Hₑ protons.
-
Hₑ (-CH₂-): This methylene group will appear as a quartet or multiplet, coupled to both Hₐ and Hₒ.
-
Hₒ (-CH-): This methine proton is coupled to the two Hₑ protons and the six Hₙ protons, resulting in a complex multiplet (nonet).
-
Hₙ (-CH₃): The two methyl groups are chemically equivalent due to free rotation around the C-C bond. They will be coupled to the single Hₒ proton, appearing as a doublet. This signal will be the most upfield due to its shielded environment.
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for 6-(3-Methylbutoxy)pyridin-3-amine, assuming a standard solvent like CDCl₃.
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.9 - 8.1 | d (doublet) | Jmeta = ~2-3 Hz | 1H |
| H-4 | ~7.0 - 7.2 | dd (doublet of doublets) | Jortho = ~8-9 Hz, Jmeta = ~2-3 Hz | 1H |
| H-5 | ~6.4 - 6.6 | d (doublet) | Jortho = ~8-9 Hz | 1H |
| -NH₂ | ~3.5 - 5.0 | br s (broad singlet) | N/A | 2H |
| Hₐ (-OCH₂) | ~4.2 - 4.4 | t (triplet) | J = ~6-7 Hz | 2H |
| Hₑ (-CH₂) | ~1.6 - 1.8 | q (quartet) or m | J = ~6-7 Hz | 2H |
| Hₒ (-CH) | ~1.8 - 2.0 | m (multiplet) | J = ~6-7 Hz | 1H |
| Hₙ (-CH₃) | ~0.9 - 1.0 | d (doublet) | J = ~6-7 Hz | 6H |
Section 2: Experimental Design and Comparative Analysis
While theoretical prediction provides a strong foundation, empirical data is the ultimate arbiter of structure. A well-designed experiment is crucial for obtaining high-quality, reproducible data.
Objective: To obtain a high-resolution ¹H NMR spectrum of 6-(3-Methylbutoxy)pyridin-3-amine for structural verification.
Materials:
-
6-(3-Methylbutoxy)pyridin-3-amine sample (5-10 mg)
-
Deuterated chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)
-
NMR tube (5 mm, high precision)
-
Pasteur pipette
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: a. Weigh approximately 5-10 mg of the sample directly into a clean, dry vial. b. Add ~0.6 mL of CDCl₃ (with TMS) to the vial. c. Vortex the sample until it is fully dissolved. d. Using a Pasteur pipette, transfer the solution into a clean NMR tube.
-
Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using a gauge. b. Place the sample into the NMR magnet. c. Lock the spectrometer onto the deuterium signal of the CDCl₃. d. Optimize the magnetic field homogeneity (shimming) to achieve a sharp, symmetrical solvent peak.
-
Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans (e.g., 8 or 16) to achieve an adequate signal-to-noise ratio. d. Acquire the Free Induction Decay (FID).
-
Data Processing: a. Apply a Fourier Transform to the FID. b. Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the peaks to determine the relative number of protons for each signal. e. Analyze the multiplicities and measure the coupling constants.
Caption: Standard workflow from sample preparation to final structural assignment in ¹H NMR analysis.
In practice, experimental spectra may show slight deviations from predictions.
-
Solvent Effects: The choice of solvent can influence chemical shifts. Aromatic solvents like benzene-d₆ can cause significant upfield shifts (anisotropic effect) compared to CDCl₃.
-
Concentration: Higher concentrations can lead to peak broadening, especially for protons involved in hydrogen bonding, like the -NH₂ group.[1]
-
Second-Order Effects: If the chemical shift difference between two coupled protons (in Hz) is not much larger than their coupling constant (J), the simple n+1 rule may break down. This can lead to "roofing" (leaning of peaks towards each other) and more complex splitting patterns than predicted.
-
Conformational Isomers: While the 3-methylbutoxy chain is flexible, at low temperatures, restricted rotation could potentially lead to non-equivalent protons where they would otherwise be equivalent, resulting in a more complex spectrum.
A comparison with alternative spectroscopic methods, such as ¹³C NMR, would confirm the carbon skeleton, while 2D NMR techniques like COSY (Correlation Spectroscopy) would definitively establish the proton-proton coupling networks, validating the assignments made from the 1D ¹H spectrum.
Conclusion
The ¹H NMR spectrum of 6-(3-Methylbutoxy)pyridin-3-amine is a rich source of structural information. A systematic analysis, beginning with theoretical prediction and culminating in careful experimental verification, allows for the complete and confident assignment of all proton signals. The distinct separation of the aromatic and aliphatic regions, coupled with predictable splitting patterns, makes ¹H NMR an ideal tool for confirming the identity and purity of this compound in a research and development setting.
References
-
PROSPRE - 1H NMR Predictor. (2024). University of Alberta. Retrieved from [Link]
-
CASCADE - Chemical Shift Calculator. (2021). Colorado State University. Retrieved from [Link]
-
NMRDB.org: Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]
-
NMR Predictor - Documentation. (n.d.). Chemaxon. Retrieved from [Link]
-
NMR Prediction Software. (n.d.). ACD/Labs. Retrieved from [Link]
-
Substituent effects on the 1H NMR spectra of vicinally substituted aminopyridines. (1993). Spectroscopy Letters, 26(2), 235-244. Taylor & Francis Online. Retrieved from [Link]
-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(6), 2172-2177. AIP Publishing. Retrieved from [Link]
- Bramwell, F. B., & Randall, E. W. (1965). The relative signs of the proton coupling constants in the pyridine ring—the N.M.R. spectrum of 2,2'-dipyridine. Molecular Physics, 9(1), 97-100.
- Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University.
-
Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. (n.d.). 29.9 1H NMR Spectroscopy. Open Library Publishing Platform. Retrieved from [Link]
-
NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]
- Varian, Inc. (n.d.). 1H NMR (400MHz, pyridine-d5, 363K)
- Chemical shifts. (n.d.). University of Oxford.
-
Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]
-
NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
- Soderberg, T. (2022, March 9). 1H NMR Chemical Shift.
-
LibreTexts Chemistry. (2024, March 19). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. exact-sciences.m.tau.ac.il [exact-sciences.m.tau.ac.il]
- 2. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
Technical Comparison Guide: FTIR Characterization of 6-(3-Methylbutoxy)pyridin-3-amine
Executive Summary & Molecular Logic
6-(3-Methylbutoxy)pyridin-3-amine is a specialized heterocyclic intermediate, often utilized in the synthesis of kinase inhibitors and pharmaceutical active pharmaceutical ingredients (APIs).[1] Its structure combines a pyridine core, a primary amine, and a specific isopentyl (3-methylbutoxy) ether linkage.
For researchers and process chemists, the Fourier Transform Infrared (FTIR) spectrum serves as a critical "fingerprint" for identity verification and reaction monitoring. This guide provides a comparative analysis of the target molecule against its synthetic precursor (6-Chloropyridin-3-amine ) and a structural analog (6-Methoxypyridin-3-amine ), enabling precise differentiation based on vibrational spectroscopy.
The Structural "Fingerprint"
The infrared spectrum of this molecule is defined by the interplay of three distinct moieties:
-
The Aminopyridine Core: Dominates the high-frequency (N-H stretch) and fingerprint (Ring deformation) regions.
-
The Ether Linkage (Ar-O-R): Provides a strong diagnostic band in the 1200–1300 cm⁻¹ region, confirming the attachment of the alkoxy group.
-
The Isopentyl Tail: The critical differentiator. Unlike simple methoxy analogs, the 3-methylbutyl chain exhibits a characteristic gem-dimethyl split in the bending region (~1360–1385 cm⁻¹), validating the specific alkyl chain identity.
Theoretical Spectral Profiling & Comparative Analysis
To ensure accurate identification, the target spectrum must be analyzed in the context of its alternatives. The following analysis highlights the causality behind the spectral shifts.
Region 1: High Frequency (3500 – 2800 cm⁻¹)
-
Primary Amine (-NH₂): Both the target and its analogs exhibit the classic primary amine doublet.
-
Alkyl C-H Stretching:
-
Target (Isopentyl): Shows intense sp³ C-H stretching bands (2850–2960 cm⁻¹) due to the significant aliphatic chain length.
-
6-Methoxy Analog: Shows weaker C-H stretching (fewer C-H bonds).
-
6-Chloro Precursor: Shows minimal aliphatic C-H signal (only aromatic C-H >3000 cm⁻¹).
-
Region 2: The Fingerprint & Functional Region (1700 – 1000 cm⁻¹)
This is the diagnostic zone for confirming the synthesis (Nucleophilic Aromatic Substitution).
-
Ether C-O-C Stretch (The "Synthesis Success" Band):
-
The formation of the ether bond introduces a strong asymmetric stretching vibration between 1240–1280 cm⁻¹ (Aryl-O-C).
-
Observation: This band is absent in the 6-Chloropyridin-3-amine precursor. Its appearance confirms the displacement of the chlorine atom.
-
-
The Gem-Dimethyl Split (The "Isopentyl" Marker):
-
The terminal isopropyl group of the 3-methylbutoxy chain creates a distinct "split" in the C-H bending region.
-
Key Feature: Look for two sharp bands at approximately 1385 cm⁻¹ and 1365 cm⁻¹ .
-
Contrast: The 6-Methoxy analog (straight methyl) shows a single band or no split in this specific zone.
-
Comparative Data Tables
Table 1: Diagnostic Peak Assignments
Comparison of Target vs. Precursor vs. Analog
| Functional Group | Mode of Vibration | Target: 6-(3-Methylbutoxy) | Precursor: 6-Chloro | Analog: 6-Methoxy |
| Primary Amine | N-H Stretch (Asym/Sym) | 3420 / 3340 cm⁻¹ (Doublet) | 3410 / 3330 cm⁻¹ (Doublet) | 3425 / 3350 cm⁻¹ (Doublet) |
| Alkyl Chain | C-H Stretch (sp³) | 2955, 2925, 2870 cm⁻¹ (Strong) | Negligible | 2940 cm⁻¹ (Weak) |
| Pyridine Ring | C=N / C=C Ring Stretch | 1590, 1485 cm⁻¹ | 1580, 1460 cm⁻¹ | 1595, 1490 cm⁻¹ |
| Amine | N-H Scissoring (Bend) | ~1620 cm⁻¹ | ~1615 cm⁻¹ | ~1625 cm⁻¹ |
| Isopentyl Group | Gem-Dimethyl Bend | 1385 / 1365 cm⁻¹ (Split) | Absent | Absent |
| Ether Linkage | C-O-C Asym. Stretch | 1260 – 1280 cm⁻¹ (Strong) | Absent | 1270 cm⁻¹ (Strong) |
| Halogen | C-Cl Stretch | Absent | ~1090 / 730 cm⁻¹ | Absent |
Note: Exact wavenumbers may shift ±5-10 cm⁻¹ depending on sample state (solid KBr pellet vs. neat ATR) and hydrogen bonding effects.
Experimental Protocols
Protocol A: Sample Preparation (KBr Pellet)
Recommended for highest resolution of the fingerprint region.
-
Desiccation: Ensure the 6-(3-Methylbutoxy)pyridin-3-amine sample is dried under vacuum (40°C, 4 hours) to remove residual solvent (e.g., isopentanol), which interferes with OH/CH regions.
-
Ratio: Mix 1.5 mg of sample with 200 mg of IR-grade Potassium Bromide (KBr).
-
Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is achieved. Causality: Coarse particles cause light scattering (Christiansen effect), distorting baseline and peak shapes.
-
Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ (Resolution: 4 cm⁻¹, Scans: 32).
Protocol B: Reaction Monitoring (ATR-FTIR)
Recommended for in-process control (IPC).
-
Background: Collect a background spectrum of the clean diamond/ZnSe crystal.
-
Sampling: Place a small amount of the reaction mixture (after mini-workup/drying) on the crystal.
-
Key Indicator: Monitor the disappearance of the C-Cl peak (~730/1090 cm⁻¹) and the appearance of the Ether band (~1270 cm⁻¹).
Synthesis Monitoring Workflow
The following diagram illustrates the logical flow of using FTIR to validate the transformation from the chloro-precursor to the final alkoxy product.
Figure 1: Reaction monitoring workflow highlighting critical FTIR spectral checkpoints for the conversion of chloropyridine to alkoxypyridine.
References
-
NIST Chemistry WebBook. Infrared Spectrum of 3-Aminopyridine. National Institute of Standards and Technology.[5][6] Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text for Gem-dimethyl and Ether assignments).
- Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
Sources
Safety Operating Guide
Personal protective equipment for handling 6-(3-Methylbutoxy)pyridin-3-amine
As a Senior Application Scientist, I approach the handling of novel, highly active pharmaceutical ingredients (APIs) and chemical intermediates not merely as a compliance exercise, but as a critical intersection of chemical physics and human physiology.
Handling 6-(3-Methylbutoxy)pyridin-3-amine presents a unique and severe hazard profile. While the aminopyridine core is a known neurotoxin that acts via voltage-gated potassium channel blockade[1], the addition of the lipophilic 3-methylbutoxy (isoamyl ether) tail significantly alters its pharmacokinetics. This structural modification drastically increases the molecule's partition coefficient (LogP), turning a standard toxicant into a highly efficient skin-penetrating agent.
This guide provides the self-validating protocols, mechanistic reasoning, and precise Personal Protective Equipment (PPE) required to handle this compound safely in a laboratory or drug development setting.
Mechanistic Hazard Assessment & Causality
Understanding the causality behind a chemical hazard is the first step in effective PPE selection. Aminopyridines are rapidly absorbed through the skin, respiratory tract, and mucous membranes, leading to systemic toxicity characterized by central nervous system (CNS) excitability, tremors, and convulsions[1][2].
The critical failure point in handling 6-(3-Methylbutoxy)pyridin-3-amine lies in its lipophilicity. Traditional aqueous-barrier assumptions fail here. When this compound is dissolved in common laboratory solvents (e.g., DMSO, dichloromethane) for biological assays or synthesis, the solvent acts as a permeation enhancer. It pulls the neurotoxic aminopyridine core directly through standard elastomeric nitrile gloves and the stratum corneum (the skin's outermost barrier)[3]. Therefore, dermal protection requires a multi-layered approach.
Logical relationship between chemical structure, toxicity mechanisms, and required PPE controls.
Quantitative PPE Specification Matrix
Engineering controls (e.g., fume hoods) are the primary defense against airborne hazards[3][4]. However, PPE serves as the critical final barrier against direct contact[5]. The following table summarizes the quantitative specifications required for handling this compound.
| Hazard Class | Exposure Route | Required PPE Specification | Justification / Causality |
| Acute Toxicity (Cat 3) | Dermal | Inner: PE/EVAL Laminate (e.g., SilverShield).Outer: 8-mil Heavy-Duty Nitrile. | The lipophilic tail enhances skin absorption. Laminate blocks solvent carriers; nitrile provides mechanical strength[6]. |
| Eye Damage (Cat 2A) | Ocular | ANSI Z87.1+ Splash Goggles & Face Shield. | Aminopyridines are severe mucosal irritants[2]. A face shield is required if handling >50 mL of solution[6][7]. |
| Target Organ Toxicity | Inhalation | Chemical Fume Hood (Face velocity 80-100 fpm) or N95/P100 Respirator. | Prevents inhalation of highly active API dust during static weighing operations[8]. |
| Systemic Exposure | Body | Fluid-resistant, elastic-cuff laboratory coat. Long pants, closed-toe shoes. | Prevents capillary action of spilled solvents against the skin[5][7]. |
Procedural Methodology: Safe Handling Workflow
To ensure a self-validating safety system, every protocol must include built-in checks. Do not proceed to the next step if a validation check fails.
Phase 1: Pre-Operational Validation
-
Verify Engineering Controls: Confirm the chemical fume hood is operational with a certified face velocity between 80 and 100 feet per minute (fpm)[4].
-
Inspect Equipment: Check outer nitrile gloves for micro-tears using the inflation method (trapping air and squeezing to check for leaks). Ensure the inner laminate gloves are free of creases that could compromise dexterity.
Phase 2: PPE Donning Sequence
-
Don standard laboratory base attire: long pants and closed-toe, non-porous shoes[7].
-
Don a reusable, fluid-resistant laboratory coat with elastic cuffs to prevent sleeve drag[5].
-
Don the inner layer: flexible PE/EVAL laminate gloves[6].
-
Don the outer layer: heavy-duty nitrile gloves (minimum 8 mil thickness), pulling the cuffs over the lab coat sleeves to create a continuous barrier.
-
Don ANSI Z87.1+ compliant chemical splash goggles[9]. If handling pressurized systems or large volumes, add a face shield[7].
Phase 3: Execution & Material Transfer
-
Weighing: Utilize an anti-static weighing boat and an ionizing bar inside the fume hood. The lipophilic nature of the powder can cause it to cling to spatulas via static electricity, risking sudden aerosolization.
-
Solvent Reconstitution: If dissolving the compound in organic solvents (e.g., DMSO), perform all liquid transfers using positive displacement pipettes. Standard air-displacement pipettes are prone to dripping when handling volatile or low-surface-tension solvents, which increases the risk of splash exposure.
Phase 4: Doffing Sequence (Self-Validating)
-
Inspect Outer Gloves: Check for visible powder or liquid contamination. If contaminated, wash the gloved hands with soap and water before removal to prevent secondary transfer to your skin.
-
Remove Outer Gloves: Use the "beak method" (pinching the palm to remove the first glove, then sliding a clean finger under the cuff of the second) to ensure no skin touches the exterior.
-
Remove Eye Protection: Handle only the clean ear pieces or rear strap[5].
-
Final Doffing: Remove the lab coat and inner laminate gloves. Wash hands immediately with soap and copious amounts of water.
Spill Response & Disposal Plan
Aminopyridine derivatives are highly toxic to aquatic life with long-lasting environmental effects[2]. Immediate, controlled response is mandatory.
-
Minor Powder Spill (<50 mg): Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent pads to suppress aerosolization[10]. Collect the debris using non-sparking tools and place it in a sealed, labeled secondary container.
-
Liquid Spill: Apply a compatible chemical absorbent (e.g., vermiculite or commercial spill kit pads) from the perimeter inward to prevent spreading[10].
-
Waste Disposal: Segregate solid and liquid waste. Liquid waste containing 6-(3-Methylbutoxy)pyridin-3-amine and organic solvents must be collected in dedicated solvent waste carboys. These must be clearly labeled with the chemical name, CAS number (if assigned), and "Toxic/Neurotoxin Hazard"[1]. Never flush this compound down the sink[11].
References
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. [Link]
-
American Chemical Society (ACS). Guidelines for Chemical Laboratory Safety in Academic Institutions. [Link]
-
Abdurrahman Ince. Material Safety Data Sheet: 4-Aminopyridine. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
North Carolina State University (NCSU) Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
Today's Clinical Lab. Proper Use of Personal Protective Equipment (PPE). [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. [Link]
-
ThermoFisher Scientific. Safety Data Sheet: 2-Aminopyridine. [Link]
-
National Institute for Occupational Safety and Health (NIOSH). A Guide for Evaluating the Performance of Chemical Protective Clothing (CPC). [Link]
-
Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
Sources
- 1. One moment, please... [abdurrahmanince.net]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. solutions.covestro.com [solutions.covestro.com]
- 4. osha.gov [osha.gov]
- 5. clinicallab.com [clinicallab.com]
- 6. Personal Protective Equipment for Laboratories | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
